molecular formula C8H7BrO3 B1415483 Benzoic acid, 4-bromo-3-(methoxy-d3)- CAS No. 1620677-57-7

Benzoic acid, 4-bromo-3-(methoxy-d3)-

Cat. No.: B1415483
CAS No.: 1620677-57-7
M. Wt: 234.06 g/mol
InChI Key: UEVXVBKBOFGKIN-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-bromo-3-(methoxy-d3)- is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 234.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 4-bromo-3-(methoxy-d3)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-bromo-3-(methoxy-d3)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVXVBKBOFGKIN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Benzoic acid, 4-bromo-3-(methoxy-d3)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 4-bromo-3-(methoxy-d3)- is a specialized, isotopically labeled derivative of benzoic acid. The strategic incorporation of a deuterium-labeled methoxy group at the 3-position, along with a bromine atom at the 4-position, makes this compound a valuable tool in pharmaceutical research and development. The presence of deuterium, a stable, heavier isotope of hydrogen, can significantly alter the pharmacokinetic profile of a molecule by influencing its metabolic stability.[1] This phenomenon, known as the "kinetic isotope effect," can lead to a reduced rate of metabolic degradation, thereby prolonging the drug's half-life and potentially enhancing its therapeutic efficacy.[1]

Physicochemical Properties

The physicochemical properties of Benzoic acid, 4-bromo-3-(methoxy-d3)- are expected to be very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the three deuterium atoms. The following table summarizes the computed properties of 3-Bromo-4-methoxybenzoic acid, which serve as a close approximation.[2]

PropertyValue
Molecular FormulaC₈H₄D₃BrO₃
Molecular Weight~234.06 g/mol (calculated)
IUPAC Name4-bromo-3-(trideuteriomethoxy)benzoic acid
Monoisotopic Mass~232.9770 g/mol (calculated)
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area46.5 Ų
Heavy Atom Count12

Synthesis Protocol

The synthesis of Benzoic acid, 4-bromo-3-(methoxy-d3)- can be approached through a multi-step process, starting from a readily available precursor. A plausible synthetic route involves the deuteration of a suitable starting material followed by bromination and oxidation. The following is a detailed, step-by-step methodology.

Step 1: Deuteromethylation of a Phenolic Precursor

The synthesis begins with the O-methylation of a suitable phenolic precursor, such as 4-bromo-3-hydroxybenzoic acid, using a deuterated methylating agent. This step is critical for introducing the methoxy-d3 group.

  • Reactants: 4-bromo-3-hydroxybenzoic acid, Iodomethane-d3 (CD₃I), and a suitable base (e.g., Potassium Carbonate).

  • Solvent: A polar aprotic solvent such as Acetone or Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-bromo-3-hydroxybenzoic acid in the chosen solvent, add an excess of potassium carbonate.

    • Slowly add Iodomethane-d3 to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Alternative Synthesis via Bromination

An alternative approach involves the bromination of a deuterated methoxy benzoic acid precursor. This method may offer advantages in terms of starting material availability and reaction control.

  • Reactants: 3-(methoxy-d3)benzoic acid and a brominating agent such as N-Bromosuccinimide (NBS).

  • Catalyst: A radical initiator like Azobisisobutyronitrile (AIBN) or light.

  • Solvent: An inert solvent such as carbon tetrachloride or chlorobenzene.

  • Procedure:

    • Dissolve 3-(methoxy-d3)benzoic acid and NBS in the chosen solvent.

    • Add a catalytic amount of AIBN or expose the reaction mixture to a light source to initiate the reaction.

    • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude product.

    • Purify by column chromatography or recrystallization.

Diagram: Synthetic Workflow

G cluster_0 Method 1: Deuteromethylation cluster_1 Method 2: Bromination Start_1 4-bromo-3-hydroxybenzoic acid Step_1_1 React with CD3I and K2CO3 in Acetone Start_1->Step_1_1 O-methylation Product_1 Benzoic acid, 4-bromo-3-(methoxy-d3)- Step_1_1->Product_1 Start_2 3-(methoxy-d3)benzoic acid Step_2_1 React with NBS and AIBN in CCl4 Start_2->Step_2_1 Bromination Product_2 Benzoic acid, 4-bromo-3-(methoxy-d3)- Step_2_1->Product_2

Caption: Synthetic pathways for Benzoic acid, 4-bromo-3-(methoxy-d3)-.

Analytical Characterization

The structural confirmation and purity assessment of Benzoic acid, 4-bromo-3-(methoxy-d3)- are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the absence of protons in the methoxy group and show the characteristic aromatic proton signals.

    • ¹³C NMR: Will show a characteristic signal for the deuterated methoxy carbon, often appearing as a multiplet due to C-D coupling.

    • ²H NMR: Will show a distinct signal corresponding to the deuterium atoms in the methoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the molecule, which will be higher than its non-deuterated analog due to the presence of deuterium. This technique is also invaluable for determining the level of deuterium incorporation.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A suitable method would involve a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic acid or trifluoroacetic acid.

Diagram: Analytical Workflow

G Sample Synthesized Compound NMR NMR Spectroscopy (1H, 13C, 2H) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Deuterium_Incorporation Deuterium Incorporation MS->Deuterium_Incorporation Purity Purity Assessment HPLC->Purity

Caption: Analytical workflow for the characterization of the target compound.

Applications in Drug Development and Research

The primary application of Benzoic acid, 4-bromo-3-(methoxy-d3)- lies in its use as a stable-labeled internal standard in pharmacokinetic studies. Its structural similarity to a potential drug candidate, combined with its distinct mass, allows for accurate quantification in biological matrices using LC-MS/MS.

Furthermore, the "deuterium effect" can be leveraged in drug design. By strategically replacing hydrogen with deuterium at a site of metabolic attack, the rate of drug metabolism can be slowed down.[1] This can lead to:

  • Improved Pharmacokinetic Profile: Increased half-life and exposure.

  • Reduced Dosage: Potentially leading to lower toxicity and improved patient compliance.

  • Enhanced Efficacy: Due to sustained therapeutic concentrations.

Benzoic acid derivatives themselves have a wide range of biological activities and are scaffolds for many approved drugs.[5][6] Therefore, this deuterated compound could also serve as a starting material for the synthesis of novel deuterated drug candidates with improved metabolic stability.

Conclusion

Benzoic acid, 4-bromo-3-(methoxy-d3)- is a valuable chemical entity for researchers in the fields of medicinal chemistry and drug metabolism. While its CAS number may not be publicly cataloged, its synthesis and characterization can be achieved through established chemical principles. The strategic incorporation of deuterium offers significant advantages in both analytical applications as an internal standard and in the design of new chemical entities with enhanced pharmacokinetic properties. This guide provides a foundational understanding of this compound, empowering scientists to utilize it effectively in their research endeavors.

References

  • PubChem. 3-Bromo-4-methoxybenzoic acid. Available from: [Link]

  • MetwareBio. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Available from: [Link]

  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • National Institutes of Health. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Available from: [Link]

  • Wikipedia. Isotopic labeling. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • University of North Florida. Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available from: [Link]

  • Bangladesh Journals Online. Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Available from: [Link]

  • Cerno Bioscience. Isotope Labeling. Available from: [Link]

  • PubChem. Methyl 4-bromo-3-methoxybenzoate. Available from: [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

Sources

Purity and isotopic enrichment of "Benzoic acid, 4-bromo-3-(methoxy-d3)-"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Isotopic Enrichment of Benzoic acid, 4-bromo-3-(methoxy-d3)-

Introduction: The Significance of Deuteration in Drug Development

In modern pharmaceutical research, the strategic incorporation of deuterium, a stable heavy isotope of hydrogen, represents a sophisticated approach to modulating the metabolic fate of drug candidates. The substitution of a protium (¹H) atom with a deuterium (²H) atom at a site of metabolic oxidation can significantly alter the rate of enzymatic cleavage of the carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can lead to a decreased rate of metabolism, prolonging the drug's systemic exposure and potentially enhancing its therapeutic index.

Benzoic acid, 4-bromo-3-(methoxy-d3)-, is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The deuterated methoxy group (-OCD₃) is specifically designed to inhibit CYP450-mediated O-demethylation, a common metabolic pathway. The successful application of this strategy is contingent upon two critical quality attributes of the intermediate: its absolute chemical purity and the precise level of deuterium incorporation (isotopic enrichment).

This guide provides a comprehensive framework for researchers and drug development professionals to assess and control these critical parameters. We will delve into the causality behind experimental choices for purification and analysis, offering field-proven insights and self-validating protocols to ensure the integrity of this vital deuterated intermediate.

Logical Framework for Quality Assessment

The comprehensive quality control of Benzoic acid, 4-bromo-3-(methoxy-d3)- follows a structured, multi-stage process. Each stage provides critical data, culminating in a complete profile of the material's suitability for downstream applications in API synthesis.

G cluster_0 Synthesis & Upstream Processing cluster_1 Analytical Characterization Synthesis Crude Synthesis Purification Purification Strategy (e.g., Recrystallization) Synthesis->Purification Removal of bulk process impurities Purity Chemical Purity Assessment (HPLC) Purification->Purity Purified Intermediate Enrichment Isotopic Enrichment Analysis (NMR, MS) Purity->Enrichment Ensures analyte integrity before isotopic analysis Final Qualified Material for API Synthesis Enrichment->Final

Caption: Overall workflow from synthesis to qualified material.

Part 1: Purification and Assessment of Chemical Purity

The chemical purity of the deuterated intermediate is paramount; the presence of process-related impurities, positional isomers, or starting materials can compromise the yield, purity, and safety of the final API.

Rationale for Purification: Recrystallization

Recrystallization is a powerful and widely adopted technique for purifying solid organic compounds like benzoic acid derivatives.[1][2] The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] For aromatic carboxylic acids, solvent systems like ethanol/water or acetic acid/water are often effective.[3] The slow, controlled cooling of a saturated solution allows for the formation of a highly ordered crystal lattice that inherently excludes impurity molecules, which remain in the mother liquor.[2][4] This method is favored for its efficiency in removing both inorganic salts and organic by-products from the synthetic process.[1]

Experimental Protocol: Recrystallization of Benzoic acid, 4-bromo-3-(methoxy-d3)-
  • Solvent Selection: Begin by determining an appropriate solvent system. Test solubility of the crude material in candidate solvents (e.g., ethanol, isopropanol, water, ethyl acetate) at room temperature and at their boiling points. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude Benzoic acid, 4-bromo-3-(methoxy-d3)-. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing recovery.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of high-molecular-weight impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb these impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4] Subsequently, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a free-flowing crystalline solid.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of non-volatile organic compounds.[5] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its potential impurities.

Rationale for Method Design: A C18 column is a standard choice for aromatic carboxylic acids, as separation is primarily driven by hydrophobic interactions.[5] The mobile phase typically consists of an aqueous component with an acid modifier (e.g., formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Photodiode Array (PDA) detection is highly advantageous as it provides spectral data, which can aid in peak identification and assessing peak purity.

ParameterValueRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard for reversed-phase separation of aromatic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure the analyte is in its protonated form for consistent retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 50% B to 95% B over 15 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 235 nmWavelength near the absorbance maximum for the benzoic acid chromophore.
Injection Vol. 5 µLSmall volume to prevent peak distortion.

Table 1: Recommended Starting Conditions for HPLC Purity Analysis.

Experimental Protocol: HPLC Purity Analysis
  • Solution Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of a certified reference standard of Benzoic acid, 4-bromo-3-(methoxy-d3)- into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the purified sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration is used to ensure detection of impurities at the 0.1% level.

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤2.0%. This confirms the precision of the HPLC system.

  • Analysis: Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate the percentage purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation prep_std Prepare Standard (0.1 mg/mL) sst System Suitability (5x Standard Inj.) prep_std->sst prep_smp Prepare Sample (1.0 mg/mL) analysis Inject Blank, Standard, & Sample prep_smp->analysis sst->analysis RSD ≤ 2.0% integrate Integrate All Peaks analysis->integrate calculate Calculate Area % integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC purity analysis.

Part 2: Determination of Isotopic Enrichment

Isotopic enrichment is a measure of the percentage of molecules that contain the deuterium label at the specified position.[6] It is a critical parameter that confirms the success of the deuteration strategy. Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for this determination.[7]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information and can be used to quantify deuterium incorporation.[7][8]

  • ¹H NMR (Proton NMR): The most straightforward approach is to use ¹H NMR. In a fully deuterated methoxy group (-OCD₃), the corresponding proton signal (~3.9 ppm) in the ¹H spectrum will be absent. The isotopic enrichment can be calculated by integrating the residual -OCH₂D signal and comparing it to a non-exchangeable internal proton signal on the aromatic ring. This method is highly effective for determining high levels of enrichment (>95%).

  • ²H NMR (Deuterium NMR): For highly enriched compounds, direct observation of the deuterium nucleus via ²H NMR is a valuable alternative. This technique provides a clean spectrum where only deuterium signals are observed, allowing for direct integration and confirmation of the label's position without interference from proton signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample into an NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Crucially, the solvent must not have a signal that overlaps with the analyte signals of interest.

  • Acquisition (¹H NMR): Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Acquisition (²H NMR): If using, acquire the ²H NMR spectrum. This may require longer acquisition times due to the lower gyromagnetic ratio of deuterium.

  • Data Processing:

    • For ¹H NMR, carefully integrate the residual proton signal of the methoxy group and a stable aromatic proton signal. Calculate the enrichment based on the expected versus observed integration values.

    • For ²H NMR, integrate the deuterium signal of the methoxy group and compare it to an internal standard if absolute quantification is needed, or use relative integration if other deuterated sites are present.

Analysis by Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is exceptionally sensitive for determining isotopic distribution.[7][9] High-resolution mass spectrometry (HRMS) is particularly powerful for resolving the isotopic cluster of the molecule.[7]

Rationale for Method Design: Techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS) can be used.[10] For benzoic acid, GC-MS often requires derivatization (e.g., silylation) to increase volatility.[11] LC-MS with electrospray ionization (ESI) can often analyze the compound directly. The analysis focuses on the molecular ion (or a prominent fragment) and its isotopologues. For Benzoic acid, 4-bromo-3-(methoxy-d3)-, the molecular ion cluster will show a base peak at M+3 compared to its non-deuterated analog. The relative intensities of the M, M+1, M+2, and M+3 peaks are used to calculate the isotopic enrichment.

TechniqueProsConsBest For
¹H NMR - Structurally specific- Readily available- Good for high enrichment- Less sensitive for low enrichment- Requires careful integrationRoutine confirmation of >95% enrichment
²H NMR - Direct detection of label- Clean spectrum- Lower sensitivity- Longer acquisition timesStructural confirmation in highly deuterated compounds.
LC/GC-MS - High sensitivity- Provides full isotopic distribution[7]- Can be automated- May require derivatization (GC)- Ion suppression effects (LC)- Does not give positional infoPrecise quantification of enrichment across a wide range.[9]

Table 2: Comparison of Analytical Techniques for Isotopic Enrichment.

G cluster_nmr NMR Pathway cluster_ms MS Pathway start Need to determine isotopic enrichment? q_nmr High enrichment (>95%) & structural confirmation? start->q_nmr Primary Goal: Structure q_ms High sensitivity & precise quantification needed? start->q_ms Primary Goal: Quantitation h1_nmr Use ¹H NMR (Quantitative) q_nmr->h1_nmr Yes h2_nmr Use ²H NMR (Direct Observation) q_nmr->h2_nmr No (Complex spectrum) lcms Use LC-HRMS q_ms->lcms Yes gcms Use GC-MS (with derivatization) q_ms->gcms No (Volatile impurities)

Caption: Decision guide for selecting an isotopic analysis method.

Conclusion

The rigorous assessment of chemical purity and isotopic enrichment is a non-negotiable aspect of quality control for deuterated building blocks like Benzoic acid, 4-bromo-3-(methoxy-d3)-. A combination of purification by recrystallization followed by orthogonal analytical techniques—HPLC for purity and NMR/MS for isotopic enrichment—provides a robust, self-validating system. By understanding the principles behind these methods and adhering to meticulous protocols, researchers and drug developers can ensure the quality and integrity of their materials, forming a solid foundation for the successful synthesis of next-generation deuterated pharmaceuticals.

References

  • Martin McCartney. (2019). Exp 8 part 2 Purity of benzoic acid. YouTube.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.
  • Google Patents. (n.d.).
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromobenzoic Acid. BenchChem.
  • RSC Publishing. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
  • (2011). Deuterium incorporation in biomass cell wall components by NMR analysis.
  • PubMed Central. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry.
  • University of Rochester, Department of Chemistry. (n.d.).
  • PubMed. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
  • Cambridge Isotope Labor
  • (n.d.).
  • Chemistry LibreTexts. (2021). 2.
  • Wikipedia. (n.d.). Isotopic labeling.
  • Alfa Chemistry. (n.d.).

Sources

Navigating the Solution Space: A Technical Guide to the Solubility of 4-bromo-3-(methoxy-d3)-benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the fate of a compound throughout the drug discovery and development pipeline. From initial biological screening to formulation and administration, a thorough understanding of a molecule's solubility in various media is paramount. This in-depth technical guide focuses on 4-bromo-3-(methoxy-d3)-benzoic acid, a deuterated analogue of a substituted benzoic acid derivative relevant in medicinal chemistry. While specific quantitative solubility data for this deuterated compound is not publicly available, this guide provides a comprehensive framework for understanding and determining its solubility profile. By leveraging data from its non-deuterated counterpart, 4-bromo-3-methoxybenzoic acid, we will explore the theoretical underpinnings of its solubility, present the available qualitative data, and provide a rigorous, field-proven experimental protocol for quantitative solubility determination.

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

In the realm of drug development, the adage "a drug must be in solution to be active" holds profound significance. Poor aqueous solubility can severely limit a drug's bioavailability, leading to suboptimal therapeutic efficacy. Conversely, understanding a compound's solubility in organic solvents is crucial for a multitude of processes, including:

  • Chemical Synthesis and Purification: Selecting appropriate solvents for reactions, extractions, and crystallizations.

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and NMR.

  • In Vitro and In Vivo Screening: Ensuring accurate compound concentration in biological assays.

  • Formulation Development: Creating stable and effective drug delivery systems.

This guide provides the necessary theoretical and practical knowledge to approach the solubility of 4-bromo-3-(methoxy-d3)-benzoic acid in a scientifically robust manner.

Molecular Profile: 4-bromo-3-(methoxy-d3)-benzoic acid

To understand the solubility of a compound, we must first examine its molecular structure and inherent physicochemical properties. As empirical data for the deuterated species is scarce, we will profile its non-deuterated analogue, 4-bromo-3-methoxybenzoic acid (CAS: 56256-14-5) . The isotopic substitution of deuterium for protium in the methoxy group is not expected to significantly alter the compound's bulk solubility properties.

The structure of 4-bromo-3-methoxybenzoic acid features a benzene ring substituted with a carboxylic acid group, a bromine atom, and a methoxy group. These functional groups dictate the molecule's polarity, hydrogen bonding capacity, and overall intermolecular interactions.

Physicochemical Properties

A compilation of the key physicochemical properties of 4-bromo-3-methoxybenzoic acid is presented in Table 1. These parameters are fundamental to predicting and explaining its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Melting Point 221-224 °C,
pKa ~3.85
Density ~1.625 g/cm³
Appearance White to off-white crystalline powder

The high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid moieties and aromatic stacking. The pKa of ~3.85 indicates that it is a weak acid.[1]

Qualitative Solubility Profile

Based on available data, a qualitative solubility profile for 4-bromo-3-methoxybenzoic acid has been established and is summarized in Table 2. This provides a foundational understanding of its behavior in a range of common laboratory solvents.

SolventQualitative Solubility
N,N-Dimethylformamide (DMF)Very soluble
MethanolSoluble
Glacial Acetic AcidSparingly soluble
ChloroformVery slightly soluble
WaterPractically insoluble

Source: [2]

This observed solubility pattern aligns with the well-established principle of "like dissolves like." The high solubility in the polar aprotic solvent DMF and the polar protic solvent methanol can be attributed to favorable dipole-dipole interactions and the ability of these solvents to disrupt the hydrogen bonding network of the solid solute. The carboxylic acid group of the solute can also act as a hydrogen bond donor to these solvents. Its poor solubility in the nonpolar solvent chloroform and in water is also expected. While the molecule has polar functional groups, the overall polarity is balanced by the nonpolar benzene ring and the bromine atom.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

For a more nuanced and predictive understanding of solubility, we can turn to theoretical models such as Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The principle is that substances with similar HSP values are more likely to be miscible.

The three Hansen parameters can be plotted in a three-dimensional "Hansen space." For a given solute, a "solubility sphere" can be defined, and any solvent that falls within this sphere is predicted to be a good solvent for that solute.

The logical workflow for utilizing HSP is visualized in the diagram below.

Hansen Solubility Parameter (HSP) Workflow cluster_0 Data Input & Calculation cluster_1 Solvent Selection & Prediction cluster_2 Experimental Validation A Input Molecular Structure (SMILES or MOL file) B Calculate HSP (δD, δP, δH) using Group Contribution Method or Software (e.g., HSPiP) A->B Calculate D Calculate Hansen Distance (Ra) between Solute and Solvents B->D Solute HSP C Obtain HSP for a Range of Potential Solvents C->D Solvent HSP E Predict Solubility: Solvents with small Ra are likely good solvents D->E Compare F Perform Experimental Solubility Determination (e.g., Shake-Flask Method) E->F Validate G Refine Solubility Sphere Based on Experimental Data F->G Feedback Shake-Flask Method Experimental Workflow A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Equilibrate on Shaker (24-48h at constant T) B->C D Centrifuge to Pellet Solid C->D E Withdraw Supernatant with Syringe D->E F Filter through 0.22 µm Syringe Filter E->F G Dilute Sample for Analysis F->G H Quantify Concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or mol/L) H->I

A step-by-step workflow for determining quantitative solubility via the shake-flask method.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Based on the GHS classifications for related compounds, 4-bromo-3-methoxybenzoic acid should be handled with care. It is likely to be a skin and eye irritant and may cause respiratory irritation. [2]Always consult the Safety Data Sheet (SDS) for the specific compound being used and adhere to the following precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 4-bromo-3-(methoxy-d3)-benzoic acid, leveraging data from its non-deuterated analogue. We have explored its physicochemical properties, presented qualitative solubility data, and detailed a robust experimental protocol for quantitative determination. For researchers in drug discovery and development, a thorough understanding and empirical determination of solubility are not merely procedural steps but foundational pillars for the successful advancement of new chemical entities. It is strongly recommended that researchers perform the shake-flask method to obtain precise quantitative solubility data in the solvents most relevant to their specific applications. This empirical data will, in turn, allow for the refinement of theoretical models like HSP, creating a powerful, predictive feedback loop for future formulation and development efforts.

References

  • HSPiP - Hansen Solubility Parameters in Practice. (n.d.). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Retrieved from [Link]

  • ResearchGate. (2024, January 21). Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?. Retrieved from [Link]

  • Kinam Park. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • Springer. (2025, June 2). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • YouTube. (2022, January 15). HSPiP HSP Estimation (New). Retrieved from [Link]

  • GitHub. (n.d.). Gnpd/HSPiPy: Hansen Solubility Parameters in Python. Retrieved from [Link]

  • Scymaris. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved from [Link]

  • IUCLID. (n.d.). E.4.10. [4.9] Solubility in organic solvents / fat solubility. Retrieved from [Link]

  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

Sources

Safe Handling and Management of Benzoic Acid, 4-bromo-3-(methoxy-d3)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid, 4-bromo-3-(methoxy-d3)- is a specialized, isotopically labeled compound crucial for modern pharmaceutical research, particularly in metabolic studies. The introduction of a deuterated methoxy group provides a powerful tool for tracing molecular pathways, underpinned by the kinetic isotope effect which can alter metabolic processing. While the deuterium label itself is non-radioactive and generally considered to have low intrinsic toxicity, the parent molecule's structure—a halogenated benzoic acid derivative—governs its chemical reactivity and potential hazards.[1] Due to the absence of comprehensive toxicological data for this specific deuterated molecule, this guide establishes a robust safety and handling framework by synthesizing data from structurally analogous compounds. This document provides a self-validating system of protocols grounded in authoritative chemical safety principles to ensure the protection of laboratory personnel and the integrity of research.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. Benzoic acid, 4-bromo-3-(methoxy-d3)- belongs to the class of halogenated aromatic carboxylic acids. Its primary structure dictates its physical properties and chemical reactivity.

Table 1: Compound Identification and Properties (Data from Analogs)

Property Value / Description Rationale & Source
Molecular Formula C₈H₄D₃BrO₃ Based on the structure of 4-bromo-3-methoxybenzoic acid.
Molecular Weight Approx. 234.06 g/mol Calculated based on the deuterated formula (analog MW is ~231.04 g/mol ).[2]
Appearance Likely a solid (e.g., light cream or white powder). Based on non-deuterated analogs like 3-Bromo-4-methoxybenzoic acid.[3]
Melting Point Not determined. The analog 4-Bromo-3-methylbenzoic acid melts at 212-216 °C.[4] Isotopic substitution has a negligible effect on melting point. The primary determinant is the crystal lattice energy of the parent molecule.
Solubility Insoluble in water. Based on the analog 4-(Bromomethyl)benzoic acid.[5] Aromatic carboxylic acids often exhibit poor water solubility.
Stability Stable under normal laboratory and storage conditions. Based on general stability of benzoic acid derivatives.[6][7]

| Reactivity Profile | Reacts with strong oxidizing agents, strong bases, and potentially reducing agents.[6] The bromine atom may participate in nucleophilic substitution reactions under specific conditions.[8] | The carboxylic acid group provides acidic reactivity, while the aromatic ring and halogen offer sites for various organic reactions. |

Hazard Identification and GHS Classification

A comprehensive hazard assessment for Benzoic acid, 4-bromo-3-(methoxy-d3)- requires an analog-based approach, as its toxicological properties have not been thoroughly investigated.[9] The classifications below are aggregated from safety data for closely related, non-deuterated compounds such as 4-bromobenzoic acid and 3-bromo-4-methoxybenzoic acid.

Table 2: Anticipated GHS Hazard Classification

Hazard Class Hazard Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed.[9]
Skin Corrosion/Irritation Category 2 GHS07 (Exclamation Mark) Warning H315: Causes skin irritation.[2][9]
Serious Eye Damage/Irritation Category 2 GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation.[2][9]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2][5] |

Causality of Hazards:

  • Irritation: The acidic nature of the carboxylic acid group is the primary driver for skin, eye, and respiratory irritation. Upon contact with moist tissues, it can cause localized chemical irritation.

  • Oral Toxicity: Many substituted benzoic acids are classified as harmful if swallowed.[9]

  • Dust Hazard: As a solid, the compound can form dust, which, if inhaled, can irritate the respiratory system.[9]

The Principle of Prudent Risk Assessment for Novel Compounds

When handling a compound with incomplete safety data, the guiding principle must be a conservative risk assessment. The workflow below illustrates a self-validating system for establishing safe handling protocols. This approach prioritizes mitigating potential hazards identified from structural analogs.

Risk_Assessment_Workflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Analysis & Protocol Development cluster_2 Phase 3: Implementation & Review start Identify Target Compound: Benzoic acid, 4-bromo-3-(methoxy-d3)- no_data Direct Safety Data Available? start->no_data analog_search Identify Structural Analogs (e.g., 4-bromobenzoic acid, 3-bromo-4-methoxybenzoic acid) no_data->analog_search No gather_data Collate GHS & MSDS Data from Analogs analog_search->gather_data assess Synthesize Hazards: - Skin/Eye Irritation - Respiratory Irritation - Oral Toxicity gather_data->assess protocol Develop Protocols Based on 'Worst-Case' Analog Hazards assess->protocol ppe Define PPE Requirements: - Chemical Goggles - Nitrile Gloves - Lab Coat protocol->ppe eng_controls Specify Engineering Controls: - Chemical Fume Hood protocol->eng_controls implement Execute Experiment Under Developed Protocols ppe->implement eng_controls->implement review Review & Document Any Unexpected Reactivity or Incidents implement->review

Caption: Risk assessment workflow for establishing safe handling procedures.

Standard Operating Procedures for Safe Handling

Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.[10]

Engineering Controls

The primary engineering control is to handle the material in a certified chemical fume hood. This is critical for two reasons:

  • Containment of Dust: It prevents the inhalation of airborne particles during weighing and transfer operations.[9]

  • Vapor Control: Although the compound has low vapor pressure, a fume hood contains any potential vapors or aerosols generated during experimental work.

Personal Protective Equipment (PPE)

Appropriate PPE creates a necessary barrier between the researcher and the chemical.

Table 3: Mandatory Personal Protective Equipment

PPE Type Specification Rationale
Eye Protection Chemical safety goggles. Protects against dust particles and potential splashes. Standard safety glasses are insufficient.[11]
Face Protection Face shield (in addition to goggles). Required when there is a significant risk of splashing, particularly when working with larger quantities or during vigorous reactions.[10]
Hand Protection Nitrile gloves (minimum thickness of 4-5 mil). Provides a barrier against incidental contact.[9] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes. Protects skin from accidental spills and contamination.[10][11]

| Respiratory Protection | NIOSH-approved N95 respirator. | Recommended when weighing or transferring powder outside of a fume hood, or if dust generation is unavoidable.[9] |

Experimental Protocol: Weighing and Transfer
  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood sash is at the appropriate working height.

  • Surface Protection: Line the work surface inside the fume hood with disposable plastic-backed absorbent paper to contain any minor spills.[10]

  • Weighing:

    • Tare a suitable container (e.g., glass vial) on an analytical balance located within the fume hood or in a designated weighing enclosure.

    • Use a spatula to carefully transfer the desired amount of Benzoic acid, 4-bromo-3-(methoxy-d3)- into the container.

    • Minimize dust creation by avoiding rapid movements.

  • Closure and Cleaning: Securely cap the stock bottle and the weighed sample container immediately after transfer.

  • Decontamination: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol). Clean any contaminated surfaces within the hood. Dispose of all contaminated disposables (gloves, bench paper, wipes) into a designated hazardous waste container.

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[5]

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and preventing accidental release.

  • Container: Keep the compound in its original, tightly sealed container.[9][12]

  • Location: Store in a cool, dry, and well-ventilated area.[1][9]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and other incompatible materials as identified in the Safety Data Sheet of its analogs.[6]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazard warnings.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Spill Response Protocol

The following decision tree outlines the procedure for managing a spill. This protocol is designed for small, manageable laboratory spills. For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department.

Spill_Response spill Spill of Solid Material Occurs assess Assess Spill Size & Location spill->assess evacuate Large Spill (>10g) or Outside Containment? EVACUATE AREA Call EHS assess->evacuate Yes ppe Small Spill (<10g) & Contained in Fume Hood Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe No cleanup Gently cover spill with absorbent pads or paper towels to prevent dust generation. ppe->cleanup collect Carefully sweep solid material into a designated dustpan. cleanup->collect container Transfer collected material into a labeled hazardous waste container. collect->container decon Decontaminate the spill area with a suitable solvent and wipe clean. container->decon dispose Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste. decon->dispose

Caption: Decision tree for responding to a solid chemical spill.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include hydrogen bromide and carbon oxides.

Waste Disposal

All waste containing Benzoic acid, 4-bromo-3-(methoxy-d3)- must be treated as hazardous chemical waste.

  • Segregation: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards.

  • Disposal: The final disposal must be conducted through a licensed chemical waste disposal service, in strict accordance with institutional, local, and national regulations.[9] Dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method.[9]

References

  • Material Safety Data Sheet - 4-bromo benzoic acid 99% . (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Safety Data Sheet - Benzoic acid . (n.d.). Carl ROTH. Retrieved from [Link]

  • 3-Bromo-4-methoxybenzoic acid . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Methyl 4-bromo-3-methoxybenzoate . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Handling Hazardous Chemicals In a Lab . (n.d.). ANAB Blog. Retrieved from [Link]

  • Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study . (2022). Bangladesh Journals Online. Retrieved from [Link]

  • Laboratory Safety Manual . (n.d.). Duke University. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Safety in the Use of Laboratory Equipment . (n.d.). University of Toronto Scarborough. Retrieved from [Link]

Sources

Navigating the Isotopic Landscape: A Technical Guide to Benzoic Acid, 4-bromo-3-(methoxy-d3)- for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of Benzoic Acid, 4-bromo-3-(methoxy-d3)-.

In the intricate world of pharmaceutical research and development, precision and reliability are paramount. The use of stable isotope-labeled compounds has become an indispensable tool for achieving the accuracy required in modern analytical and metabolic studies. This in-depth technical guide focuses on Benzoic acid, 4-bromo-3-(methoxy-d3)- (CAS No. 1620677-57-7), a deuterated analog of a substituted benzoic acid derivative. This guide provides an overview of its significance, synthesis, commercial availability, and key applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Deuteration in Drug Discovery

Deuterium, a stable, non-radioactive isotope of hydrogen, has found a crucial role in pharmaceutical sciences.[1][2] The substitution of hydrogen with deuterium in a drug molecule or an analytical standard can confer significant advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes at the site of deuteration.[3][] This property is leveraged to improve the pharmacokinetic profiles of drugs by reducing their rate of metabolism, potentially leading to a longer half-life, reduced dosing frequency, and a better safety profile.[3][5]

Beyond its therapeutic potential, deuterium labeling is a cornerstone of modern bioanalytical techniques, particularly those employing mass spectrometry.[1][6] Deuterated compounds, such as Benzoic acid, 4-bromo-3-(methoxy-d3)-, serve as ideal internal standards in quantitative mass spectrometry assays.[1][7] Their chemical behavior is nearly identical to the non-labeled analyte, ensuring they co-elute during chromatography and experience similar ionization effects, which allows for accurate correction of analytical variability.[1][7]

Synthesis and Characterization: A Pathway to a Precision Tool

The synthesis of Benzoic acid, 4-bromo-3-(methoxy-d3)- typically involves the deuteromethylation of a suitable precursor. The most logical synthetic route commences with 4-bromo-3-hydroxybenzoic acid. This starting material can be selectively methylated at the hydroxyl group using a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate, in the presence of a base.

A generalized synthetic protocol is outlined below:

Experimental Protocol: Synthesis of Benzoic acid, 4-bromo-3-(methoxy-d3)-

  • Precursor Preparation: Begin with commercially available 4-bromo-3-hydroxybenzoic acid. Ensure the starting material is of high purity to minimize downstream purification challenges.

  • Deprotonation: Dissolve the 4-bromo-3-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., anhydrous acetone, DMF, or acetonitrile). Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Deuteromethylation: To the stirred suspension, add a stoichiometric equivalent of iodomethane-d3 (CD3I). The reaction mixture is typically heated to reflux to facilitate the Williamson ether synthesis. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The crude product is redissolved in an appropriate organic solvent and washed with water and brine to remove any remaining water-soluble impurities. The final product can be purified by recrystallization or column chromatography to achieve the desired level of purity.

  • Characterization: The identity and purity of the final product should be confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (to confirm the isotopic enrichment), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Diagram of the Synthesis Pathway:

Synthesis of Benzoic acid, 4-bromo-3-(methoxy-d3)- start 4-bromo-3-hydroxybenzoic acid reagents 1. K2CO3, Acetone 2. CD3I start->reagents Williamson Ether Synthesis product Benzoic acid, 4-bromo-3-(methoxy-d3)- reagents->product caption Figure 1. Synthetic pathway for Benzoic acid, 4-bromo-3-(methoxy-d3)-.

Caption: A simplified schematic of the synthesis of Benzoic acid, 4-bromo-3-(methoxy-d3)-.

Commercial Availability: A Focus on Custom Synthesis

Benzoic acid, 4-bromo-3-(methoxy-d3)- is a specialized chemical that is not widely available as a stock item from major chemical suppliers. Researchers will likely need to acquire this compound through custom synthesis services. Several companies specialize in the synthesis of stable isotope-labeled compounds and can provide this molecule on a custom basis.

Supplier/Service Typical Purity Available Quantities Estimated Lead Time Notes
Custom Synthesis Providers >98%Milligrams to Grams4-8 weeksThe most common route for obtaining this compound. Cost will vary based on quantity and required purity.
BOC Sciences InquireInquireInquireListed in their catalog, suggesting they may synthesize it on demand.
Qmx Laboratories InquireInquireInquireLists the compound in their general catalog of stable isotopes.
Toronto Research Chemicals (TRC) >98% (Typical)CustomInquireA well-established provider of custom synthesis for isotopically labeled compounds.[8][9]
Cambridge Isotope Laboratories (CIL) >98% (Typical)CustomInquireA leading producer of stable isotope-labeled compounds with extensive custom synthesis capabilities.[10][11]

Note: The information in this table is based on the general capabilities of these companies and may not reflect the current availability of this specific compound. It is essential to contact the suppliers directly for a quote and current lead times.

Applications in Research and Drug Development

The primary application of Benzoic acid, 4-bromo-3-(methoxy-d3)- is as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][12] Its structural similarity to the non-deuterated analyte ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus providing a reliable means to correct for variations in the analytical process.[1][7]

Key Application Areas:

  • Pharmacokinetic Studies: In drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical.[5][13][14] Deuterated standards like Benzoic acid, 4-bromo-3-(methoxy-d3)- are used to accurately quantify the parent drug and its metabolites in biological matrices such as plasma, urine, and tissue homogenates.[13]

  • Metabolic Pathway Elucidation: The use of stable isotope-labeled compounds can help in tracing the metabolic fate of a molecule.[3] While this specific compound is primarily an internal standard, related deuterated molecules are used to study metabolic switching and identify key metabolic pathways.[3]

  • Bioanalytical Method Validation: Regulatory bodies require rigorous validation of the analytical methods used to support clinical and preclinical studies. The use of a deuterated internal standard is often a key component of a robust and reliable bioanalytical method.[1]

Diagram of an Experimental Workflow:

LC-MS Workflow with Internal Standard sample Biological Sample (e.g., Plasma) extraction Sample Preparation (e.g., Protein Precipitation, SPE) sample->extraction is Benzoic acid, 4-bromo-3-(methoxy-d3)- (Internal Standard) is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis (Ratio of Analyte to Internal Standard) lcms->data caption Figure 2. Workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

Conclusion: A Vital Tool for Precision Science

References

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Gundertofte, K., et al. (1992). High-field deuterium nuclear magnetic resonance spectroscopic monitoring of the pharmacokinetics of selectively deuterated benzoic acid in man. Pharmacology & Toxicology, 70(5), 379-382. Retrieved from [Link]

  • Carreño, S., et al. (2022). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Journal of Chromatography B, 1209, 123422. Retrieved from [Link]

  • Ishihama, Y., et al. (2025, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]

  • Eurisotop. (n.d.). Deuterated Solvents & Stable Isotope-Labeled Compounds. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1996). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Google Patents.
  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

  • Renwick, A. G., et al. (2016). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Food and Chemical Toxicology, 95, 115-123. Retrieved from [Link]

  • Singh, V., et al. (2020). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 5(4), 1691-1709. Retrieved from [Link]

  • Harbeson, S. L., et al. (2019). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 91(15), 9939-9947. Retrieved from [Link]

  • Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. Retrieved from [Link]

  • Zhejiang University of Technology. (2013). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
  • Tonn, G. R., & Hettick, J. M. (2017). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1945-1953. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene. YouTube. Retrieved from [Link]

  • IsoLife BV. (n.d.). Stable Isotope Labelled Products. Retrieved from [Link]

  • Costa, M. S., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5917. Retrieved from [Link]

  • CK Isotopes. (n.d.). UK Stable Isotopes Supplier – UK Distributor for CIL. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Deuterium-Containing Building Blocks for Drug Design. Retrieved from [Link]

  • CliniSciences. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

  • Ma, S., et al. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical Biochemistry, 440(2), 158-165. Retrieved from [Link]

  • Qmx Laboratories. (n.d.). General Organics Stable Isotopes. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-bromo-3-(methoxy-d3)-benzoic acid in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of 4-bromo-3-(methoxy-d3)-benzoic acid as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. The primary application detailed herein is for the accurate quantification of its non-deuterated analogue, 4-bromo-3-methoxybenzoic acid, a versatile intermediate in pharmaceutical development, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation for PK sample analysis. We will delve into the rationale behind using a SIL-IS, provide detailed protocols for sample preparation and analysis, and outline the necessary steps for method validation in accordance with regulatory expectations.

Introduction: The Rationale for a Deuterated Internal Standard

In quantitative bioanalysis, particularly for pharmacokinetic studies, the accuracy and precision of the analytical method are paramount. LC-MS/MS has become the gold standard for its sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1] To correct for these potential sources of error, an internal standard (IS) is employed.

While structurally similar analogues can be used as internal standards, the ideal IS is a stable isotope-labeled version of the analyte.[1] 4-bromo-3-(methoxy-d3)-benzoic acid is the ideal SIL-IS for the quantification of 4-bromo-3-methoxybenzoic acid for the following reasons:

  • Co-elution: Due to its near-identical physicochemical properties, the deuterated standard will co-elute with the non-deuterated analyte during chromatography. This ensures that both compounds experience the same matrix effects and ionization efficiencies.

  • Similar Extraction Recovery: The SIL-IS will mimic the analyte during sample preparation, leading to comparable extraction recovery.

  • Mass Differentiation: The mass difference of 3 Daltons (due to the three deuterium atoms in the methoxy group) allows for the specific and independent detection of the analyte and the IS by the mass spectrometer.

The use of 4-bromo-3-(methoxy-d3)-benzoic acid as an internal standard is therefore a robust strategy to ensure the reliability and reproducibility of pharmacokinetic data for its non-deuterated counterpart.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development. The properties of the non-deuterated analyte, 4-bromo-3-methoxybenzoic acid, are presented below and are expected to be nearly identical for the deuterated analogue.

PropertyValueSource
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2][3]
Melting Point 221-224 °C[3][4]
pKa ~3.85[3]
Solubility Soluble in methanol and N,N-Dimethylformamide; practically insoluble in water.[4]
XLogP3 2.5[4]

Note: The molecular weight of 4-bromo-3-(methoxy-d3)-benzoic acid will be approximately 234.06 g/mol .

Synthesis of 4-bromo-3-(methoxy-d3)-benzoic acid

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Deuteromethylation A 3-hydroxy-4-bromobenzoic acid B 4-bromo-3-(methoxy-d3)-benzoic acid A->B reagent1 CD3I, K2CO3 DMF

Caption: Proposed synthesis of the deuterated internal standard.

Protocol:

  • Starting Material: 3-hydroxy-4-bromobenzoic acid.

  • Reagents: Deuterated methyl iodide (CD₃I), potassium carbonate (K₂CO₃), and N,N-Dimethylformamide (DMF) as the solvent.

  • Procedure:

    • Dissolve 3-hydroxy-4-bromobenzoic acid in DMF.

    • Add an excess of potassium carbonate to the solution.

    • Slowly add deuterated methyl iodide to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and acidify with HCl to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Bioanalytical Method for Pharmacokinetic Studies

This section outlines a detailed protocol for the quantification of 4-bromo-3-methoxybenzoic acid in plasma using 4-bromo-3-(methoxy-d3)-benzoic acid as the internal standard.

Materials and Reagents
  • 4-bromo-3-methoxybenzoic acid (analyte) reference standard (≥98% purity)

  • 4-bromo-3-(methoxy-d3)-benzoic acid (internal standard) reference standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-bromo-3-methoxybenzoic acid in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-bromo-3-(methoxy-d3)-benzoic acid in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

Sample_Preparation plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Sources

Quantitative Analysis of Verapamil in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Verapamil is a calcium channel blocker widely used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Accurate quantification of Verapamil in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure its safe and effective use.[3][4] Due to its extensive first-pass metabolism, plasma concentrations of Verapamil can be low, necessitating a highly sensitive and selective analytical method.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and high throughput.[5] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[4] Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte, are considered the most suitable choice as they exhibit nearly identical physicochemical properties to the analyte, ensuring accurate correction for matrix effects, extraction recovery, and instrument response variations.[6]

This application note provides a detailed protocol for the quantitative analysis of Verapamil in human plasma using "Benzoic acid, 4-bromo-3-(methoxy-d3)-" as a representative stable isotope-labeled internal standard. The methodology is grounded in the principles outlined in the FDA and EMA guidelines for bioanalytical method validation, ensuring data integrity and reliability.[7]

Principle of the Method

The method involves the extraction of Verapamil and the deuterated internal standard from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a SIL-IS is foundational to the accuracy of this method. Because the SIL-IS has a slightly higher mass due to the deuterium atoms, it can be distinguished from the analyte by the mass spectrometer. However, its chemical and physical behavior during sample preparation (e.g., extraction efficiency) and chromatographic analysis (e.g., retention time) is virtually identical to that of Verapamil. This co-elution and similar ionization behavior allow the SIL-IS to effectively compensate for any sample-to-sample variability, thereby ensuring high precision and accuracy in the final concentration measurement.

The quantification is based on the ratio of the peak area of the analyte to that of the internal standard, which is then correlated with the concentration of the analyte in the sample by means of a calibration curve. This ratiometric approach minimizes the impact of variations in injection volume and matrix-induced ion suppression or enhancement.

Experimental Protocol

Materials and Reagents
  • Verapamil Hydrochloride (Reference Standard)

  • Benzoic acid, 4-bromo-3-(methoxy-d3)- (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (≥98%)

  • Ammonium Acetate

  • Ethyl Acetate

  • Human Plasma (with EDTA as anticoagulant)

  • Ultrapure Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Column: C18, 50 x 2.1 mm, 5 µm

Preparation of Solutions
  • Verapamil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Verapamil Hydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Benzoic acid, 4-bromo-3-(methoxy-d3)- in methanol.

  • Working Solutions: Prepare serial dilutions of the Verapamil stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution to each tube (except for the blank matrix).

  • Vortex mix for 10 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18, 50 x 2.1 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Isocratic or Gradient elution as optimized

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Verapamil Transition m/z 455.3 → 165.2
Internal Standard Transition To be determined based on the exact mass of the deuterated standard
Collision Gas Argon
Ion Source Temperature As optimized for the instrument

Note: The specific MRM transition for the internal standard will depend on its exact mass. For a deuterated compound, the precursor ion will be shifted by the number of deuterium atoms. The product ion may or may not be shifted, depending on the fragmentation pathway.

Method Validation

The bioanalytical method should be fully validated according to the guidelines from regulatory bodies such as the FDA and EMA.[7] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A typical linear range for Verapamil in plasma is 1.00 to 500.0 ng/mL.[4]

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Representative Validation Data

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Verapamil in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linear Range 1.00 - 500.0 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Weighting Factor 1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.00< 1090 - 110< 1585 - 115
Low QC3.00< 892 - 108< 1090 - 110
Mid QC50.0< 595 - 105< 892 - 108
High QC400.0< 595 - 105< 892 - 108

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC> 85> 8590 - 110
High QC> 85> 8590 - 110

Workflow Diagram

G cluster_0 Sample Receipt & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Sample Plasma Sample (Blank, Standard, QC, Unknown) Add_IS Add Internal Standard (Benzoic acid, 4-bromo-3-(methoxy-d3)-) Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Inject Inject into HPLC Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom MS Mass Spectrometry (ESI+, MRM) Chrom->MS Integration Peak Integration MS->Integration Calc Calculate Analyte/IS Ratio Integration->Calc Curve Calibration Curve (Concentration vs. Ratio) Calc->Curve Quant Quantify Unknowns Curve->Quant Report Generate Report Quant->Report

Caption: Bioanalytical workflow for the quantification of Verapamil in human plasma.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of Verapamil in human plasma. The use of a stable isotope-labeled internal standard, such as "Benzoic acid, 4-bromo-3-(methoxy-d3)-", is critical for achieving the high accuracy and precision required for regulated bioanalysis. The described protocol, when fully validated, is suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Verapamil.

References

  • Borges, N. C., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B, 827(2), 165-172. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • García-García, E., et al. (2020). Determination of verapamil through LC-ESI-MS/MS in a case of fatal intoxication. Journal of Forensic and Legal Medicine, 73, 101977. [Link]

  • Gaspari, F., & Sirtori, C. R. (1990). Verapamil. In Analytical Profiles of Drug Substances (Vol. 19, pp. 633-663). Academic Press.
  • Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 56-59. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 23, 2026, from [Link]

  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic Technology Center of Excellence. [Link]

  • Sultana, N., et al. (2014). A validated method for the determination of verapamil and norverapamil in human plasma. Journal of Chromatographic Science, 52(7), 643-649. [Link]

  • Borges, N. C., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. PubMed. [Link]

  • Zhang, G., et al. (2012). LC-MS/MS Determination of Verapamil in Human Plasma and Its Application in Bioequivalence Evaluation. Journal of Chinese Pharmaceutical Sciences, 21(5), 458-463. [Link]

Sources

Application Note: Derivatization of 4-bromo-3-(methoxy-d3)-benzoic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the derivatization of 4-bromo-3-(methoxy-d3)-benzoic acid for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of this carboxylic acid necessitate chemical modification to improve its chromatographic behavior. This application note explores the rationale behind derivatization, compares common methodologies, and provides detailed, validated protocols for silylation and esterification, ensuring reliable quantification for researchers, scientists, and drug development professionals. The use of a deuterated internal standard is foundational to this methodology, providing a framework for accurate and precise quantification in complex matrices.

Introduction: The Rationale for Derivatization

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[1][2] However, direct analysis of polar molecules like carboxylic acids, such as 4-bromo-3-(methoxy-d3)-benzoic acid, presents significant challenges. The presence of the carboxylic acid functional group leads to:

  • Low Volatility: Strong intermolecular hydrogen bonding increases the boiling point, making it difficult to vaporize the analyte in the GC inlet.[1][3]

  • Poor Peak Shape: The active hydrogen in the carboxyl group can interact with active sites (e.g., silanol groups) within the GC system, causing peak tailing and reducing resolution.[4]

  • Thermal Instability: At the high temperatures required for volatilization, carboxylic acids can be prone to degradation.[3]

Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[3][4] This process is crucial for achieving sharp, symmetrical peaks, improving sensitivity, and ensuring accurate quantification by GC-MS.[2][4]

The subject of this note, 4-bromo-3-(methoxy-d3)-benzoic acid, is often used as an internal standard in quantitative analytical methods due to its isotopic labeling.[5][6][7][8] Therefore, a reliable and reproducible derivatization protocol is paramount for the accuracy of the entire analytical procedure.

Strategic Selection of a Derivatization Reagent

The choice of derivatization reagent is dictated by the functional group of the analyte and the desired properties of the resulting derivative.[2] For carboxylic acids, the two most common and effective strategies are silylation and alkylation (esterification) .[4][9]

Derivatization StrategyReagent ExamplesAdvantagesConsiderations
Silylation BSTFA, MSTFA, TMCSForms volatile and thermally stable TMS ethers.[2][10] Reagents are highly reactive and versatile.[11]Derivatives can be sensitive to moisture.[11] Reagent by-products can sometimes interfere with chromatography.[11]
Alkylation (Esterification) Alkyl Chloroformates (e.g., MCF), PFBBr, Diazomethane, Alcohols with acid catalystForms stable ester derivatives.[9] PFBBr derivatives offer high sensitivity with Electron Capture Detection (ECD).[12][13]Diazomethane is toxic and explosive.[14] Acid-catalyzed esterification can be slow and may require removal of water.[2][15]

For routine GC-MS analysis of 4-bromo-3-(methoxy-d3)-benzoic acid, silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification with methyl chloroformate (MCF) are excellent choices due to their efficiency and the stability of the resulting derivatives.

Experimental Workflow and Protocols

The following section details the step-by-step protocols for the derivatization of 4-bromo-3-(methoxy-d3)-benzoic acid.

General Laboratory Best Practices
  • Glassware Deactivation: To prevent loss of the analyte through adsorption to active sites on glass surfaces, all glassware should be silanized.[2]

  • Anhydrous Conditions: Silylation reagents are moisture-sensitive.[11] Ensure all solvents are anhydrous and samples are thoroughly dried prior to derivatization.

Protocol 1: Silylation with BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of 4-bromo-3-(methoxy-d3)-benzoic acid. Silylation replaces the active hydrogen of the carboxylic acid with a non-polar TMS group.[2]

Materials:

  • 4-bromo-3-(methoxy-d3)-benzoic acid standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine or Acetonitrile

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Step-by-Step Procedure:

  • Sample Preparation: Pipette a known volume of the 4-bromo-3-(methoxy-d3)-benzoic acid solution into a reaction vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60-70°C. It is critical to remove all traces of water.[16]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.

Causality Behind Choices:

  • BSTFA with TMCS: BSTFA is a powerful silylating agent.[10][11] The addition of TMCS as a catalyst enhances the reactivity of BSTFA, ensuring complete derivatization, especially for sterically hindered compounds.[17]

  • Heating: Heating accelerates the reaction rate, ensuring the derivatization goes to completion in a reasonable timeframe.[16]

Protocol 2: Esterification with Methyl Chloroformate (MCF)

This protocol details the formation of the methyl ester of 4-bromo-3-(methoxy-d3)-benzoic acid. This method is rapid and can be performed in an aqueous-organic biphasic system.

Materials:

  • 4-bromo-3-(methoxy-d3)-benzoic acid standard solution

  • Methyl Chloroformate (MCF)

  • Methanol

  • Pyridine

  • Chloroform

  • Sodium Bicarbonate solution (1 M)

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Step-by-Step Procedure:

  • Sample Preparation: To an aqueous sample or a dried residue redissolved in 200 µL of water in a reaction vial, add 33 µL of methanol and 17 µL of pyridine.

  • Reagent Addition: Add 200 µL of chloroform followed by 20 µL of MCF.

  • Reaction: Immediately cap the vial and vortex vigorously for 30 seconds.

  • Quenching and Extraction: Add 200 µL of 1 M sodium bicarbonate solution and vortex for another 30 seconds to neutralize excess MCF and pyridine.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.

  • Analysis: Carefully transfer the lower chloroform layer containing the derivatized analyte to an autosampler vial for GC-MS analysis.

Causality Behind Choices:

  • MCF: Alkyl chloroformates are versatile reagents for the derivatization of both amino and carboxylic acids.[18][19][20]

  • Pyridine: Pyridine acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the formation of the ester.

  • Biphasic System: The reaction occurs at the interface of the aqueous and organic layers, and the derivatized, non-polar product is efficiently extracted into the chloroform layer.

Visualization of Workflows

Silylation Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization A Aliquot of Sample B Evaporate to Dryness (N2 Stream, 60-70°C) A->B C Add Anhydrous Solvent (Pyridine or Acetonitrile) B->C D Add BSTFA + 1% TMCS C->D E Heat at 70°C for 30 min D->E F Cool to Room Temp E->F G GC-MS Analysis F->G G reactant1 4-bromo-3-(methoxy-d3)-benzoic acid R-COOH product1 Methyl 4-bromo-3-(methoxy-d3)-benzoate R-CO-OCH3 reactant1->product1 reactant2 Methyl Chloroformate Cl-CO-OCH3 reactant2->product1 product2 HCl catalyst Pyridine catalyst->product1 Catalyst

Caption: Esterification with Methyl Chloroformate.

Recommended GC-MS Parameters

The following table provides a starting point for the GC-MS analysis of the derivatized 4-bromo-3-(methoxy-d3)-benzoic acid. Optimization may be required based on the specific instrumentation.

ParameterSettingRationale
GC Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of applications and provides good separation for aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250°CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overload.
Oven Program Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 minA temperature program that allows for good separation from solvent and other potential matrix components.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
MS Ion Source 230°CStandard temperature for electron ionization.
MS Quadrupole 150°CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode offers higher sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Conclusion

The derivatization of 4-bromo-3-(methoxy-d3)-benzoic acid is an essential step for reliable GC-MS analysis. Both silylation with BSTFA and esterification with methyl chloroformate are robust and effective methods. The choice between these protocols may depend on the sample matrix, available reagents, and specific laboratory workflows. By converting the polar carboxylic acid into a more volatile and less polar derivative, significant improvements in peak shape, sensitivity, and overall data quality can be achieved. The detailed protocols and workflows provided in this application note serve as a validated starting point for researchers developing quantitative methods involving this and structurally similar analytes.

References

  • Benchchem. (n.d.). Impurity Profiling of 4-Methoxybenzoic Acid using GC-MS.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • Obrnuta faza. (n.d.). Derivatizing Reagents.
  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. Retrieved from [Link]

  • Supelco. (n.d.). GC Derivatization.
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Shrivastava, V.S., et al. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Archives of Applied Science Research, 3(2), 245-252. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ResearchGate. (n.d.). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Pentafluorobenzyl Bromide (PFBBr).
  • PubMed. (n.d.). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
  • ResearchGate. (n.d.). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Retrieved from [Link]

  • PubMed. (2020). Simultaneous Determination of Seven Perfluoroalkyl Carboxylic Acids in Water Samples by 2,3,4,5,6-pentafluorobenzyl Bromide Derivatization and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Product Information - 90257 2,3,4,5,6-Pentafluorobenzyl bromide.
  • PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Retrieved from [Link]

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.).
  • ResearchGate. (n.d.). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Retrieved from [Link]

  • ResearchGate. (n.d.). Silylation and methylation strategies for benzilic acid for GC-MS analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • International Journal of Advanced Research. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2016). Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass. Retrieved from [Link]

  • Chromatography Forum. (2019). Analysis of benzoic and salicylic acids. Retrieved from [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]

  • Esterification of benzoic acid to methyl benzoate. (n.d.).
  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • RSC Publishing. (n.d.). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Phenolic Acids as Chloroformate Derivatives Using Solid Phase Microextraction-Gas Chromatography. Retrieved from [Link]

Sources

Application Notes and Protocols for Stable Isotope Labeling Studies with Deuterated Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Metabolic Fates with Deuterated Benzoic Acid

In the landscape of modern drug discovery and metabolic research, understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics is paramount. Stable isotope labeling (SIL) has emerged as a powerful tool, offering a window into the intricate dance of molecules within a biological system.[1] Among the various isotopically labeled compounds, deuterated benzoic acid serves as a versatile probe for investigating fundamental metabolic pathways, particularly the glycine conjugation pathway, and for assessing the metabolic stability of drug candidates.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing stable isotope labeling studies using deuterated benzoic acid. Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to your research. We will explore the synthesis of deuterated benzoic acid, its application in in vitro and in vivo models, and the analytical techniques required to decipher the resulting data.

The Scientific Rationale: Why Deuterated Benzoic Acid?

Benzoic acid is a simple aromatic carboxylic acid that is metabolized in mammals primarily through conjugation with the amino acid glycine to form hippuric acid, which is then excreted in the urine.[3][4] This process, occurring predominantly in the liver and to a lesser extent in the kidneys, is a crucial detoxification pathway. By replacing one or more hydrogen atoms on the benzoic acid molecule with its stable isotope, deuterium (²H or D), we create a tracer that is chemically almost identical to the parent compound but physically distinguishable by its increased mass.[5]

The primary advantages of using deuterated benzoic acid include:

  • Tracing Metabolic Pathways: The deuterium label allows for the unambiguous tracking of benzoic acid and its metabolites through complex biological matrices.[6]

  • Quantitative Accuracy: Deuterated analogs are the gold standard for use as internal standards in mass spectrometry-based quantitative assays, a technique known as isotope dilution mass spectrometry (IDMS).[5] They co-elute with the unlabeled analyte and experience similar matrix effects, leading to highly accurate and precise quantification.[7]

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing H with D can slow down the reaction. This phenomenon, known as the kinetic isotope effect, can be exploited to investigate reaction mechanisms and to design more metabolically stable drugs.

Synthesis of Deuterated Benzoic Acid: Crafting the Tracer

The choice of synthetic route for deuterated benzoic acid depends on the desired labeling pattern (e.g., ring-deuterated vs. carboxyl-deuterated) and the required level of isotopic enrichment. Two primary methodologies are reductive dehalogenation and metal-catalyzed H/D exchange.[8]

Protocol 1: Synthesis of Benzoic acid-d5 via Reductive Dehalogenation

This protocol describes the preparation of fully ring-deuterated benzoic acid from a halogenated precursor.[9]

Materials:

  • Bromobenzoic acid (e.g., pentabromobenzoic acid for full deuteration)

  • Raney Cu-Al alloy

  • 10% Sodium deuteroxide (NaOD) in Deuterium oxide (D₂O)

  • Nitrogen gas

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the bromobenzoic acid in the 10% NaOD in D₂O solution.

  • Carefully add the Raney Cu-Al alloy to the solution. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and cooling.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter to remove the Raney alloy.

  • Acidify the filtrate with concentrated HCl to precipitate the deuterated benzoic acid.[2]

  • Collect the precipitate by filtration, wash with cold D₂O, and dry under vacuum.

  • Recrystallize the product from a suitable solvent to achieve high purity.

Table 1: Comparison of Synthetic Methods for Deuterated Benzoic Acids

MethodCatalyst/ReagentSubstratePosition of DeuterationDeuterium Incorporation (%)Yield (%)Reference(s)
Reductive DehalogenationRaney Cu–Al alloy / NaOD in D₂OBromobenzoic acidsPosition of bromineHighGood[8][9]
Reductive DehalogenationRaney Co alloy / NaOD in D₂OChlorobenzoic acidPosition of chlorine80 - 84~90[8]
Palladium-Catalyzed H/D ExchangePd(OAc)₂ / CF₃COOAgBenzoic Acidortho96-[8]

In Vitro Metabolism Studies: A First Look at Metabolic Fate

In vitro systems, such as human liver microsomes (HLMs) and primary hepatocytes, are indispensable tools for the initial assessment of a compound's metabolic stability and pathway identification.[10][11]

Protocol 2: In Vitro Metabolism of Deuterated Benzoic Acid in Human Liver Microsomes

This protocol outlines a typical incubation of deuterated benzoic acid with HLMs to assess its conversion to deuterated hippuric acid.

Materials:

  • Deuterated benzoic acid (e.g., benzoic acid-d5)

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Glycine

  • ATP

  • Coenzyme A

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., ¹³C₆-hippuric acid) for quenching and protein precipitation

  • Incubator/shaking water bath set to 37°C

Procedure:

  • Prepare a stock solution of deuterated benzoic acid in a suitable solvent (e.g., DMSO, methanol) and dilute it to the desired final concentration in the incubation buffer.

  • In a microcentrifuge tube, pre-incubate the HLMs, buffer, glycine, ATP, Coenzyme A, and MgCl₂ at 37°C for 5 minutes.[12][13]

  • Initiate the reaction by adding the deuterated benzoic acid solution and the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[12]

  • Vortex the samples to precipitate the proteins and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing reagents Prepare Reagents (Buffer, Cofactors) pre_incubation Pre-incubate Microsomes & Cofactors at 37°C reagents->pre_incubation substrate Prepare Deuterated Benzoic Acid Stock initiation Initiate Reaction with Substrate & NADPH substrate->initiation microsomes Thaw Human Liver Microsomes microsomes->pre_incubation pre_incubation->initiation incubation Incubate at 37°C (Time Course) initiation->incubation termination Terminate Reaction (Ice-cold ACN + IS) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis metabolism_pathway cluster_in_vivo In Vivo / In Vitro System cluster_analysis Analytical Workflow DBA Deuterated Benzoic Acid (e.g., Benzoic Acid-d5) Metabolism Glycine Conjugation (Liver, Kidney) DBA->Metabolism Glycine ATP, CoA SamplePrep Sample Preparation (Plasma, Urine) DBA->SamplePrep Unmetabolized DHA Deuterated Hippuric Acid (e.g., Hippuric Acid-d5) Metabolism->DHA DHA->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification

Sources

The Pivotal Role of Benzoic Acid Derivatives as Pharmaceutical Intermediates: A Guide to Synthesis and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Benzoic Acid in Drug Discovery

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a cornerstone in the edifice of modern pharmaceutical development. Their inherent structural versatility and reactivity make them indispensable starting materials and key intermediates in the synthesis of a vast array of therapeutic agents.[1][2] From local anesthetics to potent diuretics and anti-inflammatory drugs, the benzoic acid scaffold is a recurring motif, underscoring its significance to medicinal chemists and drug development professionals.[3] This guide provides an in-depth exploration of the use of benzoic acid derivatives as pharmaceutical intermediates, offering detailed application notes and robust protocols for their synthesis and quality control. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory standards.

Featured Applications of Benzoic Acid Derivatives in Pharmaceutical Synthesis

This section will explore the synthesis of three widely recognized drugs where benzoic acid derivatives serve as critical intermediates: Benzocaine, Aspirin, and Furosemide. Each example will be accompanied by a detailed, step-by-step laboratory protocol.

4-Aminobenzoic Acid (PABA): The Gateway to Local Anesthetics like Benzocaine

4-Aminobenzoic acid (PABA), a derivative of benzoic acid, is a vital intermediate in the synthesis of numerous local anesthetics.[4] Its structure, featuring both an amino group and a carboxylic acid group, allows for targeted modifications to achieve desired pharmacological properties. One of the most common applications of PABA is in the synthesis of Benzocaine (ethyl 4-aminobenzoate), a widely used topical anesthetic.

The synthesis of Benzocaine from PABA is a classic example of a Fischer esterification reaction.[5] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[6] To drive the reaction towards the formation of the ester product and achieve a high yield, Le Chatelier's Principle is exploited by using an excess of the alcohol (ethanol in this case).[5][6]

This protocol details the laboratory-scale synthesis of Benzocaine via the Fischer esterification of 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.2 g of 4-aminobenzoic acid and 12.0 mL of absolute ethanol.[6]

  • Stir the mixture until the 4-aminobenzoic acid is fully dissolved.[6]

  • Acid Catalysis: Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution while stirring. A precipitate of the p-aminobenzoic acid hydrogen sulfate salt is expected to form.[5][6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[6]

  • Workup and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature.[6]

  • Pour the cooled mixture into a beaker containing 30 mL of ice water.[6]

  • While stirring, slowly add 10% sodium carbonate solution dropwise to neutralize the excess sulfuric acid. Carbon dioxide gas will evolve. Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[5][6] At this point, the crude Benzocaine will precipitate out of the solution.[5]

  • Isolation and Purification: Collect the precipitated Benzocaine by vacuum filtration using a Büchner funnel.[5][6]

  • Wash the crude product with three 10 mL portions of cold water to remove any remaining salts.[6]

  • Drying: Continue to pull a vacuum on the solid to air-dry the product for at least 15 minutes.[6] For complete drying, the product can be left in a desiccator overnight.

  • Recrystallization (Optional but Recommended): For higher purity, the crude Benzocaine can be recrystallized from an ethanol-water mixture.[3]

  • Characterization: Determine the mass of the final product and calculate the percent yield. The purity of the synthesized Benzocaine should be assessed using appropriate analytical techniques such as melting point determination, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Logical Workflow for Benzocaine Synthesis

PABA 4-Aminobenzoic Acid (PABA) Reaction Fischer Esterification (Reflux) PABA->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Reaction Workup Workup & Neutralization (H₂O, Na₂CO₃) Reaction->Workup Crude_Benzocaine Crude Benzocaine (Precipitate) Workup->Crude_Benzocaine Purification Purification (Filtration & Washing) Crude_Benzocaine->Purification Pure_Benzocaine Pure Benzocaine Purification->Pure_Benzocaine

Caption: A schematic overview of the synthesis of Benzocaine from 4-aminobenzoic acid.

Salicylic Acid: The Precursor to the World's Most Common Pain Reliever, Aspirin

Salicylic acid (2-hydroxybenzoic acid) is another prominent benzoic acid derivative with significant pharmaceutical applications. It is the key intermediate in the synthesis of acetylsalicylic acid, commonly known as Aspirin.[2] The synthesis involves the acetylation of the hydroxyl group of salicylic acid using acetic anhydride, with a strong acid like sulfuric acid or phosphoric acid acting as a catalyst.[8]

This protocol outlines the synthesis of Aspirin through the acetylation of salicylic acid.

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)

  • Deionized water

  • Erlenmeyer flask (125 mL)

  • Steam bath or water bath

  • Ice bath

  • Glass rod

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.[8]

  • In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid.[8]

  • Swirl the flask gently to dissolve the salicylic acid.[8]

  • Reaction: Heat the flask gently on a steam bath or in a beaker of warm water (around 50-60 °C) for at least 10 minutes.[8]

  • Crystallization: Allow the flask to cool to room temperature. The Aspirin should begin to crystallize. If not, gently scratch the inside of the flask with a glass rod to induce crystallization.[8]

  • Cool the mixture in an ice bath to complete the crystallization process.[8]

  • Workup: Add 50 mL of cold water to the flask and mix thoroughly.[8]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and catalyst.

  • Drying: Allow the product to air-dry on the filter paper.

  • Characterization: Determine the yield and purity of the synthesized Aspirin using techniques such as melting point analysis and spectroscopy. The presence of unreacted salicylic acid can be detected by a simple ferric chloride test.

Logical Workflow for Aspirin Synthesis

Salicylic_Acid Salicylic Acid Reaction Acetylation (Heating) Salicylic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst H₂SO₄ (Catalyst) Catalyst->Reaction Crystallization Crystallization (Cooling) Reaction->Crystallization Crude_Aspirin Crude Aspirin (Solid) Crystallization->Crude_Aspirin Isolation Isolation & Washing (Filtration) Crude_Aspirin->Isolation Pure_Aspirin Pure Aspirin Isolation->Pure_Aspirin Start 2,4-Dichlorobenzoic Acid Step1 Chlorosulfonation (ClSO₃H) Start->Step1 Intermediate1 2,4-Dichloro-5- chlorosulfonylbenzoic Acid Step1->Intermediate1 Step2 Ammonolysis (NH₃) Intermediate1->Step2 Intermediate2 2,4-Dichloro-5- sulfamoylbenzoic Acid Step2->Intermediate2 Step3 Condensation with Furfurylamine Intermediate2->Step3 Furosemide Furosemide Step3->Furosemide

Caption: A simplified representation of the synthetic route to Furosemide.

Quality Control of Benzoic Acid Derivatives as Pharmaceutical Intermediates

The purity and quality of pharmaceutical intermediates are of paramount importance as they directly impact the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients), to ensure the quality of APIs and their intermediates. [9][10]A robust quality control program for benzoic acid derivatives should include a combination of chromatographic and spectroscopic techniques.

Analytical Techniques and Protocols

The following are detailed protocols for the analysis of the benzoic acid derivatives and their synthesized products discussed in this guide.

HPLC is a powerful tool for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of pharmaceutical intermediates. [11] Protocol: HPLC Analysis of 4-Aminobenzoic Acid

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a 40:60 (v/v) ratio. The pH is crucial to ensure the carboxylic acid is protonated. [11]* Flow Rate: 1.0 mL/min. [11]* Detection: UV detection at a wavelength appropriate for PABA (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the PABA sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject a standard solution of known concentration and the sample solution. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good separation for aromatic compounds.
Mobile Phase 40:60 ACN:Phosphate Buffer (pH 3.0)The acidic pH ensures the carboxylic acid is in its neutral form, leading to better retention and peak shape on a reversed-phase column.
Flow Rate 1.0 mL/minA standard flow rate for good separation efficiency.
Detection UV at 254 nmPABA has strong UV absorbance at this wavelength.

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction and for the qualitative assessment of purity. [12] Protocol: TLC Analysis of the Benzocaine Synthesis Reaction

  • Stationary Phase: Silica gel TLC plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation.

  • Sample Application: Spot the starting material (PABA), the reaction mixture at different time points, and the final product on the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). PABA and Benzocaine are UV-active. The Rf values of the starting material and the product will be different, allowing for easy monitoring of the reaction's progress. [12]

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. [6][7]Both ¹H NMR and ¹³C NMR should be used to confirm the structure of the synthesized products.

Protocol: ¹H NMR Analysis of Synthesized Benzocaine

  • Solvent: Deuterated chloroform (CDCl₃). [6]* Sample Preparation: Dissolve approximately 10-20 mg of the purified Benzocaine in about 0.7 mL of CDCl₃. [6]* Analysis: Acquire the ¹H NMR spectrum. The spectrum should show characteristic peaks for the aromatic protons, the ethyl group protons, and the amino group protons, confirming the structure of Benzocaine.

Mass spectrometry is used to determine the molecular weight of a compound, providing further confirmation of its identity.

Protocol: Mass Spectrometry Analysis of Furosemide

  • Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis Mode: Can be run in either positive or negative ion mode. For Furosemide, negative ion mode is often used, detecting the deprotonated molecule [M-H]⁻. [13]* Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular weight of Furosemide (or its deprotonated form).

Conclusion: Ensuring Quality and Advancing Pharmaceutical Development

Benzoic acid and its derivatives are undeniably vital building blocks in the pharmaceutical industry. Their successful application hinges on well-defined and robust synthetic protocols, coupled with rigorous analytical quality control. The detailed application notes and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize these versatile intermediates. By adhering to sound scientific principles and established quality guidelines, the pharmaceutical industry can continue to leverage the power of benzoic acid chemistry to develop safe and effective medicines for a global population.

References

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of furosemide. (1996). Google Patents.
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Pharma Focus Asia.
  • Traditional Undergraduate Experiment: Synthesis of Aspirin. (n.d.). Carbon. Retrieved January 23, 2026, from [Link]

  • Preparation of Benzocaine. (n.d.). CUTM Courseware. Retrieved January 23, 2026, from [Link]

  • Esterification (Experiment). (2021). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 23, 2026, from [Link]

  • Synthesis of Aspirin (Experiment). (2020). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Synthesis of benzocaine. (2015). SlideShare. Retrieved January 23, 2026, from [Link]

  • Guidance for Industry Q10 Pharmaceutical Quality System. (2009). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]

  • Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2018).
  • Process for the preparation of furosemide. (2000). Google Patents.
  • A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study. (2022). Bioanalysis.
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). ICH. Retrieved January 23, 2026, from [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]

  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (2014). Der Pharma Chemica.
  • High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. (2004).
  • Experiment 17: multi-step synthesis: Benzocaine. (n.d.). Retrieved January 23, 2026, from [Link]

  • Para-aminobenzoic acid used as a marker for completeness of 24 hour urine: Assessment of control limits for a specific HPLC method. (2016). Clinical Biochemistry.
  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (n.d.). ECA Academy. Retrieved January 23, 2026, from [Link]

Sources

Synthesis of complex molecules from 4-bromo-3-methoxybenzoic acid precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of 4-Bromo-3-methoxybenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

4-Bromo-3-methoxybenzoic acid is a versatile, trifunctional chemical scaffold of significant interest to the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid, a methoxy group, and a bromine atom—provides three distinct points for chemical modification. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, the carboxylic acid allows for straightforward derivatization into esters and amides, and the methoxy group electronically modulates the aromatic ring. This guide provides an in-depth exploration of the synthetic pathways originating from this precursor, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of complex, high-value molecules.

Introduction: The Strategic Value of 4-Bromo-3-methoxybenzoic Acid

In the landscape of drug discovery and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and flexibility of a synthetic route. 4-Bromo-3-methoxybenzoic acid (CAS: 56961-26-5) emerges as a highly strategic precursor. The benzoic acid motif is a common feature in numerous therapeutic agents, including anti-inflammatory and anticancer drugs.[1][2] The presence of the bromine atom provides a reliable and versatile reaction site for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to building molecular complexity.[3][4]

This precursor is particularly valuable for several reasons:

  • Orthogonal Reactivity: The carboxylic acid and the aryl bromide can be addressed with different sets of reagents, allowing for sequential and controlled modifications.

  • Electronic Tuning: The electron-donating methoxy group influences the reactivity of the aromatic ring, particularly in cross-coupling reactions.

  • Structural Pre-organization: The defined substitution pattern provides a rigid scaffold, which is often desirable in the design of molecules that bind to specific biological targets.

This document details key transformations of 4-bromo-3-methoxybenzoic acid, focusing on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions and carboxylic acid derivatization.

General Synthetic Workflow

The following diagram illustrates the central role of 4-bromo-3-methoxybenzoic acid as a branching point for molecular diversification.

G precursor 4-Bromo-3-methoxybenzoic Acid suzuki Suzuki Coupling (Biaryls) precursor->suzuki Ar'-B(OH)₂ sonogashira Sonogashira Coupling (Aryl-Alkynes) precursor->sonogashira R-C≡CH heck Heck Reaction (Styrenes) precursor->heck Alkene buchwald Buchwald-Hartwig (Aryl Amines) precursor->buchwald R₂NH amidation Amide Formation precursor->amidation R₂NH, Coupling Agent esterification Ester Formation precursor->esterification ROH, Acid Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex pd2_trans Ar-Pd(II)-Ar' L₂ pd2_complex->pd2_trans pd2_trans->pd0 product Ar-Ar' Out pd2_trans->product oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination arx Ar-X In arx->pd0 ar_boron Ar'-B(OR)₂ In (Base) ar_boron->pd2_complex

Sources

Application Notes and Protocols: Unraveling Metabolic Fates with Benzoic Acid, 4-bromo-3-(methoxy-d3)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the application of Benzoic acid, 4-bromo-3-(methoxy-d3)- as a stable isotope-labeled tracer for elucidating metabolic pathways. The strategic incorporation of a deuterated methoxy group offers a powerful tool for investigating enzymatic O-demethylation, a critical metabolic route for a vast array of xenobiotics and endogenous compounds. These notes and protocols are designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this tracer in both in vitro and in vivo settings.

The Principle: Harnessing the Kinetic Isotope Effect to Trace O-Demethylation

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking of molecules through complex biological systems.[1][2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not pose a radiation risk, making them ideal for a wide range of studies.[1] The utility of deuterated compounds, such as Benzoic acid, 4-bromo-3-(methoxy-d3)-, lies in the Kinetic Isotope Effect (KIE) .[4] The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of this bond, such as the O-demethylation of a methoxy group by cytochrome P450 (CYP) enzymes, will proceed at a slower rate for the deuterated analog.[][6]

This difference in reaction rate allows for the direct measurement of the contribution of O-demethylation to the overall metabolism of the parent molecule. By comparing the metabolic profile of the deuterated compound to its non-deuterated counterpart, researchers can quantify the extent of this specific metabolic pathway and identify potential metabolic switching to alternative routes.[7]

The primary metabolic transformation investigated using this tracer is the O-demethylation to form the corresponding phenol, 4-bromo-3-hydroxybenzoic acid.

G parent Benzoic acid, 4-bromo-3-(methoxy-d3)- enzyme Cytochrome P450 (O-demethylation) parent->enzyme metabolite 4-Bromo-3-hydroxybenzoic acid enzyme->metabolite Slower due to KIE

Caption: Metabolic O-demethylation of the tracer.

Physicochemical Properties and Synthesis Outline

While specific experimental data for the deuterated compound is not widely published, its properties can be reasonably extrapolated from its non-deuterated analog, 4-bromo-3-methoxybenzoic acid.

PropertyValue (for 4-bromo-3-methoxybenzoic acid)Expected for Deuterated AnalogReference
CAS Number56256-14-5Not available[8]
Molecular FormulaC₈H₇BrO₃C₈H₄D₃BrO₃[8]
Molecular Weight231.04 g/mol ~234.06 g/mol [8]
Melting Point221-224 °CSimilar to non-deuterated[8]
pKa~3.85Essentially unchanged[8]

Proposed Synthesis: The synthesis of Benzoic acid, 4-bromo-3-(methoxy-d3)- can be achieved through a multi-step process, likely starting from a readily available precursor such as 3-hydroxy-4-bromobenzoic acid. The key step involves the introduction of the deuterated methyl group using a deuterated reagent.

G cluster_0 Esterification cluster_1 Deuteromethylation start 3-Hydroxy-4-bromobenzoic acid intermediate Methyl 3-hydroxy-4-bromobenzoate start->intermediate MeOH, H+ final Benzoic acid, 4-bromo-3-(methoxy-d3)- intermediate->final 1. Base 2. CD3I

Caption: A plausible synthetic route.

In Vitro Metabolism Protocol: A Step-by-Step Guide

This protocol outlines a typical experiment to assess the in vitro metabolism of Benzoic acid, 4-bromo-3-(methoxy-d3)- using liver microsomes.

Objective: To determine the rate of O-demethylation and identify metabolites.

Materials:

  • Benzoic acid, 4-bromo-3-(methoxy-d3)-

  • 4-bromo-3-methoxybenzoic acid (non-deuterated control)

  • Pooled human liver microsomes (HLM) or from other species of interest

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be formed)

  • 96-well plates

  • Incubator/shaker

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the deuterated and non-deuterated compounds in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Liver microsome suspension

      • Test compound (deuterated or non-deuterated) at various concentrations.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • At each time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

In Vivo Pharmacokinetic Study: General Guidelines

For in vivo studies, the experimental design will depend on the specific research question and animal model.

Objective: To determine the pharmacokinetic profile and metabolic fate of the tracer in vivo.

General Workflow:

  • Animal Dosing:

    • Administer Benzoic acid, 4-bromo-3-(methoxy-d3)- to the test animals (e.g., rats, mice) via the desired route (e.g., oral gavage, intravenous injection).

    • A parallel group should be dosed with the non-deuterated compound.

  • Sample Collection:

    • Collect blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma or serum.

    • Urine and feces can also be collected over the study period.

  • Sample Processing:

    • For plasma/serum samples, perform a protein precipitation step with acetonitrile containing an internal standard.

    • For urine samples, dilute and centrifuge before analysis.

    • For fecal samples, homogenization and extraction are required.

  • LC-MS/MS Analysis: Analyze the processed samples as described below.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow cluster_2 Analysis iv_start Prepare Reagents iv_incubate Incubate with Microsomes iv_start->iv_incubate iv_quench Quench Reaction iv_incubate->iv_quench iv_process Process for Analysis iv_quench->iv_process LC-MS/MS Analysis LC-MS/MS Analysis iv_process->LC-MS/MS Analysis inv_dose Dose Animal inv_sample Collect Samples (Blood, Urine, etc.) inv_dose->inv_sample inv_process Process Samples inv_sample->inv_process inv_process->LC-MS/MS Analysis

Caption: General experimental workflows.

LC-MS/MS Analysis Protocol

Objective: To separate and quantify the parent compound and its metabolites.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

Chromatographic Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound from its more polar metabolite (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometer Settings (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analytes.

  • Multiple Reaction Monitoring (MRM):

    • Monitor specific precursor-to-product ion transitions for the deuterated parent, non-deuterated parent, the expected phenolic metabolite, and the internal standard.

    • The mass difference of +3 Da for the deuterated parent compared to the non-deuterated parent should be used to set up the respective MRM transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-bromo-3-methoxybenzoic acid230To be determined
Benzoic acid, 4-bromo-3-(methoxy-d3)-233To be determined
4-bromo-3-hydroxybenzoic acid216To be determined
Internal StandardSpecific to ISSpecific to IS

Data Analysis and Interpretation

The data from the LC-MS/MS analysis will provide concentrations of the parent compounds and the key metabolite over time.

  • In Vitro Data:

    • Plot the disappearance of the parent compound over time to determine the rate of metabolism.

    • Compare the rate of disappearance of the deuterated versus the non-deuterated compound to calculate the KIE.

    • Quantify the formation of the 4-bromo-3-hydroxybenzoic acid metabolite.

  • In Vivo Data:

    • Construct pharmacokinetic curves (concentration vs. time) for the parent drug and its metabolite.

    • Calculate key PK parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).

    • A significant increase in the AUC and t½ for the deuterated compound compared to the non-deuterated version would indicate that O-demethylation is a major clearance pathway.[6]

Troubleshooting

IssuePotential CauseSuggested Solution
No metabolism observedInactive microsomes or NADPHTest with a positive control compound known to be metabolized by CYPs. Ensure NADPH regenerating system is freshly prepared.
High variability between replicatesPipetting errors, inconsistent quenchingUse calibrated pipettes. Ensure rapid and consistent addition of the quenching solution.
Poor chromatographic peak shapeInappropriate mobile phase pH or column chemistryAdjust the pH of the mobile phase. Screen different C18 columns.
Low MS sensitivitySuboptimal ionizationOptimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization if necessary.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • Holčapek, M., et al. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

  • Li, X., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. Retrieved from [Link]

  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • protocols.io. (2024, October 11). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Nonpolar C18. Retrieved from [Link]

  • Holčapek, M., et al. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL.... Retrieved from [Link]

  • Thees, H., et al. (2014). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Drug Metabolism and Disposition. Retrieved from [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ChemBK. (n.d.). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]

  • De Feyter, H. M., et al. (2023). Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy. Magnetic Resonance in Medicine. Retrieved from [Link]

  • Posa, S., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2025, July 17). Why are Deuterated Functional Groups included in Some Drugs? r/chemistry. Retrieved from [Link]

  • Virginia Open Data Portal. (2025, September 6). Compound 529202: Benzoic acid, 4-bromo, TMS - Dataset. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Primer of Deuterium in Drug Design. Retrieved from [Link]

  • PubMed. (2025, September 29). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Retrieved from [Link]

  • Sci-Hub. (n.d.). Metabolism of Drugs. XXVII. Metabolic Fate of p-Hydroxybenzoic Acid and its Derivatives in Rabbit. (3). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient Separation of 4-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of 4-bromo-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their LC gradient methods for this and structurally similar aromatic carboxylic acids. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Understanding Your Analyte: 4-bromo-3-methoxybenzoic acid

Before delving into troubleshooting, a foundational understanding of the analyte's physicochemical properties is paramount for logical method development. These properties dictate its behavior in a reversed-phase LC system.

PropertyValueImplication for LC Method Development
Molecular Formula C₈H₇BrO₃-
Molecular Weight 231.04 g/mol Influences diffusion and mass transfer characteristics.
pKa ~3.85 - 4.08The compound is a weak acid. Mobile phase pH control is critical for retention and peak shape. To ensure the analyte is in its neutral, more retained form, the mobile phase pH should be at least 1.5 to 2 units below the pKa.[1]
XLogP3 ~2.5Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Solubility Soluble in methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.This guides the selection of an appropriate sample diluent. A mismatch between the sample solvent and the initial mobile phase can cause peak distortion.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a scientific explanation for the problem and a step-by-step protocol for its resolution.

Q1: My peak for 4-bromo-3-methoxybenzoic acid is tailing significantly. What is the cause and how can I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing for acidic compounds like 4-bromo-3-methoxybenzoic acid in reversed-phase chromatography is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary retention mechanism should be hydrophobic interaction with the C18 chains. However, residual silanol groups (-Si-OH) on the surface of the silica-based packing material can become deprotonated (negatively charged, -Si-O⁻) at mobile phase pH values above ~3.5. Your acidic analyte, if partially ionized (negatively charged), can then interact with these ionized silanols via a secondary ion-exchange mechanism. This mixed-mode retention leads to peak tailing.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Observe Tailing Peak check_ph Is Mobile Phase pH < 2.8? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-2.8 with Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer Is a Buffer Used? check_ph->check_buffer Yes end Symmetrical Peak Achieved adjust_ph->end add_buffer Incorporate a Buffer (e.g., 10-20 mM Phosphate) at pH 2.5 check_buffer->add_buffer No check_column Is the Column Old or Degraded? check_buffer->check_column Yes add_buffer->end replace_column Replace with a High-Purity, End-Capped C18 Column check_column->replace_column Yes check_column->end No, Peak Still Tails replace_column->end

Caption: Workflow for diagnosing and resolving peak tailing.

Step-by-Step Protocol to Eliminate Tailing:

  • Mobile Phase pH Adjustment:

    • Rationale: The most effective way to eliminate tailing from silanol interactions is to suppress the ionization of both the analyte and the silanol groups.[3] Given the pKa of 4-bromo-3-methoxybenzoic acid is around 3.85-4.08, you should adjust your aqueous mobile phase (Mobile Phase A) to a pH of 2.5-2.8.[1] At this pH, the carboxylic acid will be fully protonated (neutral), and the silanol groups will also be protonated, minimizing secondary interactions.

    • Procedure: Add a small amount of an acid like formic acid (0.1%) or phosphoric acid (0.1%) to your aqueous mobile phase. Formic acid is volatile and ideal for LC-MS applications. Phosphoric acid provides excellent buffering capacity and is suitable for UV detection. Always measure the pH of the aqueous component before mixing it with the organic solvent.

  • Use a High-Purity, End-Capped Column:

    • Rationale: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped." End-capping is a process where smaller silanes are used to bond the accessible, unreacted silanol groups after the primary C18 bonding, reducing their availability for secondary interactions.

    • Procedure: If you are using an older column, consider switching to a modern, high-purity, end-capped C18 column. This will inherently reduce the potential for silanol interactions.

  • Consider Buffer Concentration:

    • Rationale: If precise pH control is needed, especially if your separation is sensitive to minor pH shifts, a simple acid addition may not be sufficient. A buffer will resist pH changes.

    • Procedure: For UV-based methods, a phosphate buffer (e.g., 10-20 mM potassium phosphate) adjusted to pH 2.5 is highly effective. Ensure your buffer components are soluble in the highest organic percentage of your gradient.

Q2: I'm seeing a fronting peak for my analyte. What could be the cause?

A2: Diagnosing Peak Fronting

Peak fronting is less common than tailing for acidic compounds but can occur under specific circumstances. The primary causes are typically related to the sample and injection conditions.

  • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase at the inlet, causing molecules to travel down the column faster, leading to a fronting peak.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase, the sample band will not focus correctly at the head of the column. This causes the analyte to move down the column prematurely in a distorted band.

Troubleshooting Workflow for Peak Fronting

G cluster_1 Troubleshooting Peak Fronting start_front Observe Fronting Peak check_conc Is Analyte Concentration High? start_front->check_conc dilute_sample Dilute Sample 10-fold and Re-inject check_conc->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Initial Mobile Phase? check_conc->check_solvent No end_front Symmetrical Peak Achieved dilute_sample->end_front change_solvent Dissolve Sample in Initial Mobile Phase or Weaker Solvent check_solvent->change_solvent Yes check_volume Is Injection Volume Large? check_solvent->check_volume No change_solvent->end_front reduce_volume Reduce Injection Volume check_volume->reduce_volume Yes check_volume->end_front No, Peak Still Fronts reduce_volume->end_front

Caption: Workflow for diagnosing and resolving peak fronting.

Step-by-Step Protocol to Eliminate Fronting:

  • Reduce Analyte Concentration:

    • Procedure: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely experiencing mass overload.

  • Match Sample Solvent to Mobile Phase:

    • Rationale: The ideal sample solvent is the initial mobile phase of your gradient. This ensures that when the sample is injected, it focuses into a tight band at the top of the column.

    • Procedure: 4-bromo-3-methoxybenzoic acid is soluble in methanol. If your initial mobile phase is highly aqueous (e.g., 95% water/5% acetonitrile), and your sample is in 100% methanol, this mismatch can cause fronting. Try to dissolve your sample in a mixture that mimics your starting gradient conditions (e.g., 50:50 water:methanol or acetonitrile) or, ideally, in the initial mobile phase itself.

Q3: My analyte peak is not well-separated from an impurity. How can I improve the resolution?

A3: Strategies for Enhancing Resolution

Resolution in chromatography is a function of efficiency, retention, and selectivity. The most powerful way to improve resolution between two closely eluting peaks is to change the selectivity (α).

Starting Point for Method Development:

Based on methods for similar benzoic acid derivatives, a good starting point for a scouting gradient would be:

ParameterRecommended Condition
Column C18, 2.7-5 µm, 4.6 x 100-150 mm
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV, wavelength based on analyte's maximum absorbance

Step-by-Step Protocol to Improve Resolution:

  • Optimize the Gradient Slope:

    • Rationale: A steep gradient moves compounds through the column quickly, which can result in co-elution. A shallower gradient gives the analytes more time to interact with the stationary phase, improving separation.

    • Procedure: First, run a broad "scouting" gradient (e.g., 5-95% Acetonitrile in 15 minutes) to determine the approximate organic percentage at which your compounds elute. Then, create a shallower gradient around that elution window. For example, if your peaks of interest elute between 8 and 10 minutes in the scouting run (corresponding to roughly 50-65% Acetonitrile), try a new gradient like: 40% to 75% Acetonitrile over 20 minutes.

  • Change the Organic Solvent:

    • Rationale: Switching the organic modifier from acetonitrile to methanol (or vice versa) can significantly alter selectivity. Methanol is a stronger proton donor and may have different interactions with your analyte and the stationary phase compared to acetonitrile.

    • Procedure: Replace acetonitrile (Mobile Phase B) with methanol and re-run your gradient. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.

  • Adjust the Temperature:

    • Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity. Sometimes, increasing the temperature can improve peak shape and change the elution order of closely related compounds.

    • Procedure: Try increasing the column temperature in 5-10 °C increments (e.g., from 30 °C to 40 °C or 50 °C). Be aware that higher temperatures can shorten the lifespan of silica-based columns, especially at higher pH.

Q4: I am observing carryover in my blank injections after running a concentrated sample. How can I eliminate it?

A4: Mitigating Sample Carryover

Carryover occurs when traces of an analyte from a previous injection appear in a subsequent chromatogram. Acidic compounds can sometimes be "sticky" and adsorb to active sites within the HPLC system, such as the needle, injection valve, or tubing.

Step-by-Step Protocol to Eliminate Carryover:

  • Optimize the Needle Wash:

    • Rationale: The autosampler needle is a primary source of carryover. An effective needle wash is crucial. The wash solvent should be strong enough to dissolve the analyte completely.

    • Procedure:

      • Ensure your needle wash solution is appropriate. For 4-bromo-3-methoxybenzoic acid, a mixture of organic solvent and water (e.g., 50:50 acetonitrile:water) is a good starting point.

      • If carryover persists, try a stronger wash solution. You might need a wash solution with a different pH to ensure the analyte is in its most soluble state. For example, adding a small amount of base (like ammonium hydroxide) to the wash solvent can help remove acidic residues.

      • Increase the volume and/or duration of the needle wash in your autosampler program.

  • Use a Stronger Sample Diluent (with caution):

    • Rationale: While a strong sample diluent can cause peak distortion (see Q2), it can also help prevent the analyte from adsorbing to the outside of the needle and other surfaces.

    • Procedure: If carryover is a significant issue, consider dissolving your sample in a slightly stronger solvent than the initial mobile phase, but be prepared to troubleshoot peak shape issues. A balance must be struck.

  • System Cleaning:

    • Rationale: If the carryover is persistent, other parts of the system may be contaminated.

    • Procedure: Flush the entire system, including the injector, with a strong solvent. A series of flushes with different solvents (e.g., isopropanol, then methanol, then your mobile phase) can be effective.

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Mastelf. (2024, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing ESI-MS Ionization for 4-bromo-3-(methoxy-d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and optimization strategies for researchers, scientists, and drug development professionals working with 4-bromo-3-(methoxy-d3)-benzoic acid in Electrospray Ionization Mass Spectrometry (ESI-MS). Our focus is on enhancing the ionization efficiency to achieve robust and reproducible results.

Foundational Concepts & FAQs

Understanding the physicochemical properties of 4-bromo-3-(methoxy-d3)-benzoic acid is the first step toward successful analysis. This molecule possesses a carboxylic acid group, making it amenable to deprotonation, and its aromatic structure influences its behavior in solution and during the ESI process.

Q1: What is the expected primary ion for this molecule in ESI-MS?

A: The primary ionizable site is the carboxylic acid group. Therefore, in negative ion mode (ESI-), the expected ion is the deprotonated molecule, [M-H]⁻. The high voltage applied to the ESI probe facilitates the transfer of ions from the liquid phase to the gas phase for mass analysis[1].

Q2: Should I use positive or negative ion mode for analysis?

A: Negative ion mode is strongly recommended. The benzoic acid moiety has a pKa of approximately 3.85, indicating it is a weak organic acid that readily loses a proton (deprotonates) to form a stable negative ion[2]. While positive mode adducts (e.g., [M+H]⁺, [M+Na]⁺) might be observable, the signal intensity for the [M-H]⁻ ion in negative mode will be significantly higher and more reliable for quantification.

Q3: What is the significance of the deuterated methoxy group (-O-CD₃)?

A: The deuterium-labeled methoxy group serves primarily as a mass-stable internal standard in quantitative studies. It does not significantly alter the fundamental ionization chemistry compared to its non-deuterated analog. Its key function is to be chemically identical for chromatography and ionization but mass-distinguishable by the mass spectrometer.

Troubleshooting Guide: Low Signal Intensity

A common challenge is encountering a weak or unstable signal for the target [M-H]⁻ ion. The following sections provide a systematic approach to diagnose and resolve this issue.

Guide 1: Mobile Phase and pH Optimization

The chemical environment of the analyte as it enters the ESI source is paramount. Proper mobile phase composition ensures the analyte is in an ionizable state.

Q: How does my mobile phase pH affect ionization efficiency?

A: For acidic compounds like this one, the mobile phase pH is critical. To maximize the concentration of the deprotonated, ionized form ([A⁻]) in the ESI droplet, the pH should ideally be about two units above the analyte's pKa[3]. However, this can compromise chromatographic retention on reversed-phase columns. A common strategy is to use a mobile phase with a lower pH for good chromatography and introduce a basic modifier post-column to raise the pH just before the analyte enters the ESI source[4].

Q: What are the best solvents and additives to start with?

A: Reversed-phase solvents like methanol and acetonitrile are preferred for ESI as they facilitate the transfer of ions into the gas phase[3]. Methanol, having a lower surface tension, can sometimes lead to a more stable electrospray[3]. While it is a common belief that bases should be added to enhance negative-ion ESI, some studies have shown that weak acids like acetic acid can improve the ESI response for certain small molecules in negative mode[5][6]. Conversely, formic acid can suppress ionization in negative ion mode[5][7].

Parameter Recommendation A: Methanol-Based Recommendation B: Acetonitrile-Based Rationale
Solvent A 0.1% Acetic Acid in Water10 mM Ammonium Acetate in WaterAcetic acid can enhance signal for some acids in ESI-[6]. Ammonium acetate acts as a pH buffer[8].
Solvent B MethanolAcetonitrileMethanol's lower surface tension can improve spray stability. Acetonitrile often provides different chromatographic selectivity.
Starting Gradient 95% A to 5% A over 10 min95% A to 5% A over 10 minStandard starting point for small molecule analysis.
Post-Column 0.5% Ammonium Hydroxide in 50:50 MeOH:H₂O0.5% Ammonium Hydroxide in 50:50 ACN:H₂OIf needed, to raise pH post-separation and promote deprotonation[4].
Guide 2: ESI Source Parameter Tuning

Fine-tuning the physical parameters of the ESI source is crucial for efficient desolvation and ion transmission. These parameters should be optimized systematically.

Q: How should I optimize the key source parameters?

A: A systematic approach, often performed using Flow Injection Analysis (FIA) with the analyte in a representative mobile phase, is best. Adjust one parameter at a time to find the optimal setting that maximizes the [M-H]⁻ signal.

Parameter Typical Starting Value Optimization Goal & Rationale
Capillary Voltage -2.5 to -3.5 kVFind a stable spray with maximum signal. Lower voltages can reduce corona discharge and instability[3].
Drying Gas Temp. 300 - 350 °CMaximize solvent evaporation without causing thermal degradation of the analyte.
Drying Gas Flow 8 - 12 L/minAssist in droplet desolvation. Too high a flow can cool the droplet and reduce efficiency[3].
Nebulizer Pressure 30 - 50 psiAids in forming a fine aerosol. Optimize for a stable spray cone[3].
Cone/Fragmentor Voltage 20 - 60 VControls ion transfer into the mass analyzer and can reduce ion clusters. Higher voltages may induce fragmentation[3].

Troubleshooting Workflow for Low Signal Intensity

This diagram illustrates a logical workflow for addressing low signal issues, starting from the most common causes.

LowSignalWorkflow start Low [M-H]⁻ Signal Detected check_mode Confirm Negative Ion Mode (ESI-) start->check_mode check_mp Optimize Mobile Phase check_mode->check_mp mp_solvent Q: Try Methanol vs. Acetonitrile? check_mp->mp_solvent Solvent Effects mp_ph Q: Adjust pH? (Add Acetic Acid or use NH4OAc) check_mp->mp_ph pH Effects tune_source Optimize ESI Source Parameters check_mp->tune_source If MP changes don't suffice post_column Consider Post-Column Base Addition (e.g., NH4OH) mp_ph->post_column success Signal Improved post_column->success source_volt Tune Capillary Voltage tune_source->source_volt source_gas Tune Gas Flow & Temperature source_volt->source_gas source_cone Tune Cone/Fragmentor Voltage source_gas->source_cone source_cone->success

Caption: Troubleshooting workflow for low ESI- signal.

Addressing Adducts and Contamination

Unwanted ions can complicate spectra and suppress the signal of the target analyte.

Q: What are common adducts in negative ion mode, and how do I identify them?

A: Besides the primary [M-H]⁻ ion, you may observe adducts with anions present in your mobile phase or from contaminants. Common adducts include formate [M+HCOO]⁻ and chloride [M+Cl]⁻[9]. These can be identified by their specific mass shifts relative to your analyte's molecular weight. For example, a formate adduct will appear at [M+44.998] Da.

Q: How can I minimize unwanted adducts and background noise?

A:

  • Use High-Purity Solvents: Ensure all mobile phase components are LC-MS grade to minimize contaminants.

  • Avoid Contamination: Avoid using glassware that has been washed with detergents, as these are a source of sodium and other ions[3]. Use plastic vials and containers where possible.

  • System Cleanliness: If you suspect contamination from previous analyses (e.g., from salts like ammonium formate), thoroughly flush the LC system and MS inlet[10].

  • Optimize Cone Voltage: Increasing the cone voltage can sometimes help to dissociate weakly bound adducts (declustering), simplifying the spectrum[3].

Detailed Experimental Protocols

Protocol 1: Systematic ESI Source Tuning via Flow Injection Analysis (FIA)

This protocol allows for rapid optimization of source parameters without a chromatographic column.

  • Preparation: Prepare a 1 µg/mL solution of 4-bromo-3-(methoxy-d3)-benzoic acid in a 50:50 mixture of your optimal mobile phase (e.g., Methanol:Water with 0.1% Acetic Acid).

  • System Setup: Remove the LC column and replace it with a union. Set the LC pump to deliver the analyte solution at a typical flow rate (e.g., 0.4 mL/min).

  • MS Setup: Set the mass spectrometer to scan for the [M-H]⁻ ion in negative ion mode.

  • Optimization Sequence:

    • Begin infusing the solution and acquire data.

    • Capillary Voltage: Adjust the voltage in 0.5 kV increments (e.g., from -2.0 to -4.5 kV). Record the voltage that provides the highest and most stable signal.

    • Drying Gas Temperature: At the optimal voltage, vary the temperature in 25 °C increments (e.g., from 250 to 400 °C). Record the optimal setting.

    • Drying Gas Flow: At the optimal voltage and temperature, vary the gas flow in 2 L/min increments. Record the optimal setting.

    • Nebulizer Pressure: Vary the pressure in 5 psi increments to find the setting that yields the most stable signal.

    • Cone Voltage: Finally, vary the cone voltage in 10 V increments to maximize the [M-H]⁻ signal while minimizing adducts or in-source fragmentation.

  • Verification: Once all parameters are optimized, save the tune file and re-introduce the LC column for analysis.

Chemical Deprotonation Equilibrium

The ionization efficiency is fundamentally governed by the solution-phase equilibrium between the protonated (neutral) and deprotonated (anionic) forms of the analyte.

Deprotonation cluster_solution In Solution cluster_gas Gas Phase (MS) Neutral R-COOH (Neutral Molecule) Anion R-COO⁻ (Target Ion) Neutral->Anion + OH⁻ Anion->Neutral + H⁺ GasIon [M-H]⁻ (Detected Ion) Anion->GasIon ESI Process (Desolvation) caption Higher pH in the ESI droplet shifts equilibrium to the right, increasing the concentration of the target ion available for detection.

Caption: The effect of pH on analyte ionization state.

References

  • Zhou, W., & Yang, S. (2007). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Various Authors. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS. ResearchGate. [Link]

  • Zhou, W., & Yang, S. (2007). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Letter, B. (2012). Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. Chiralizer Services, LLC. [Link]

  • Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]

  • Waters Corporation. (n.d.). Low signal in ESI negative ion mode - WKB64035. Waters Knowledge Base. [Link]

  • Various Authors. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination?. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind 4-Bromo-3-methoxybenzoic Acid. Ningbo Inno Pharmchem. [Link]

  • MicroSolv Technology Corporation. (n.d.). Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS. MicroSolv. [Link]

Sources

Technical Support Center: Mitigating In-Source Fragmentation of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in quantitative mass spectrometry: preventing the in-source fragmentation (ISF) of deuterated internal standards (D-IS). This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate LC-MS/MS data. Here, we will move beyond simple procedural lists to explore the underlying causes of ISF and provide robust, field-proven strategies to diagnose, troubleshoot, and ultimately prevent this phenomenon, ensuring the integrity of your bioanalytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common questions and issues encountered in the lab. We'll start with the fundamentals and progress to more advanced troubleshooting scenarios.

Q1: What exactly is in-source fragmentation of a deuterated internal standard, and why is it a major problem?

A: In-source fragmentation is the unintended breakdown of an analyte or internal standard within the ion source of the mass spectrometer, prior to mass analysis.[1][2] For a deuterated internal standard (D-IS), this typically involves the loss of one or more deuterium atoms.

The core problem is analytical inaccuracy. Your quantitative method relies on the stable isotope-labeled internal standard (SIL-IS) being chemically and physically identical to your analyte, differing only in mass.[3][4] When the D-IS fragments and loses its deuterium label(s) in the ion source, it can generate an ion that is isobaric (has the same mass) as the unlabeled analyte. This process, often called "cross-talk," artificially inflates the analyte signal, leading to a systematic underestimation of the analyte's true concentration.[5] This can have significant consequences in regulated bioanalysis, potentially leading to incorrect pharmacokinetic or toxicokinetic assessments.

Q2: What are the primary factors that cause or exacerbate in-source fragmentation?

A: ISF is primarily driven by excess energy being transferred to the ions in the source. This energy can come from several places, and understanding them is key to troubleshooting.

  • Mass Spectrometer Source Conditions: This is the most common cause. High voltages and temperatures create a harsh environment where ions can easily fragment.

    • High Cone/Declustering/Fragmentor Voltage: These voltages are applied to extract ions from the atmospheric pressure region into the vacuum of the mass analyzer.[6] If set too high, they accelerate ions to a point where collisions with gas molecules (like nitrogen) and solvent vapor cause them to break apart—a process known as in-source collision-induced dissociation (CID).[1][7]

    • High Source or Gas Temperatures: Elevated temperatures increase the internal energy of the ions, making them more susceptible to fragmentation upon collision.[1][8] Thermally fragile molecules are particularly vulnerable.[9]

  • Mobile Phase Composition: The chemical environment can influence ion stability.

    • pH and Additives: The pH of the mobile phase can play a crucial role.[10] Certain additives, while good for chromatography or ionization, can promote fragmentation. For instance, a mobile phase that strongly promotes protonation might make certain bonds within the molecule more labile.

  • Chemical Structure of the Internal Standard: The stability of the deuterated label itself is critical.

    • Label Position and Stability: Deuterium atoms placed on chemically unstable positions (e.g., near heteroatoms or on metabolically active sites) can be more prone to exchange or loss.[11][12] Labels on stable positions, such as aromatic rings, are generally preferred.

The relationship between these factors can be visualized as a cascade of potential energy inputs leading to the undesired fragmentation event.

cluster_MS MS Source Conditions cluster_LC LC Conditions cluster_IS IS Properties MS_Params High Voltages (Cone, Declustering) Energy Excess Internal Energy of D-IS Ion MS_Params->Energy MS_Temp High Temperatures (Source, Gas) MS_Temp->Energy LC_MobilePhase Mobile Phase (pH, Additives) LC_MobilePhase->Energy IS_Structure Label Instability ISF In-Source Fragmentation IS_Structure->ISF predisposes Energy->ISF causes Result Analyte Signal Inflation (Inaccurate Quantification) ISF->Result

Caption: Key contributors to in-source fragmentation of deuterated internal standards.

Q3: How can I definitively diagnose if in-source fragmentation is happening in my assay?

A: A simple diagnostic experiment is essential. You need to determine the extent of "cross-talk" from your D-IS to your analyte's mass transition.

  • Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in your final mobile phase at a concentration equivalent to what is used for the upper limit of quantification (ULOQ) of your standard curve.

  • Set Up the MRM Transitions: In your mass spectrometer method, monitor two multiple reaction monitoring (MRM) transitions:

    • Transition 1 (IS): The standard transition for your D-IS (e.g., Precursor D-IS → Product Ion).

    • Transition 2 (Analyte "Cross-Talk"): A transition using the D-IS precursor mass but the unlabeled analyte's primary product ion (e.g., Precursor D-IS → Analyte Product Ion). This is often not possible if the fragmentation leading to the product ion involves the deuterated part of the molecule. A more robust approach is to monitor the analyte's own MRM transition (Precursor Analyte -> Product Ion) while injecting only the D-IS.

  • Analyze the D-IS Solution: Infuse the D-IS solution directly or make several injections via your LC system.

  • Evaluate the Data:

    • Observe the signal in the analyte's MRM channel. Any peak appearing at the retention time of the D-IS is direct evidence of in-source fragmentation.

    • Quantify the Contribution: Calculate the peak area of the "cross-talk" signal in the analyte channel and compare it to the peak area of the D-IS in its own channel. This ratio gives you a percentage of fragmentation.

cluster_prep Preparation cluster_acq Acquisition cluster_eval Evaluation Prep Prepare high concentration D-IS solution Setup Monitor two MRM transitions: 1. D-IS → D-IS Product 2. Analyte → Analyte Product Prep->Setup Inject Inject/Infuse D-IS solution ONLY Setup->Inject Observe Observe signal in Analyte MRM channel Inject->Observe Result Result Observe->Result Signal Detected? Quant Calculate Area_Analyte / Area_IS Conclusion ISF confirmed. Proceed to troubleshooting. Quant->Conclusion > Acceptance Limit Result->Quant Yes No_ISF ISF is not significant Result->No_ISF No

Sources

Technical Support Center: Stability of Benzoic acid, 4-bromo-3-(methoxy-d3)- in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Benzoic acid, 4-bromo-3-(methoxy-d3)-". This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability and integrity of this compound in biological matrices during experimental workflows. As Senior Application Scientists, we have compiled this information to help you navigate potential challenges and troubleshoot issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is "Benzoic acid, 4-bromo-3-(methoxy-d3)-" and what is its primary application in a laboratory setting?

"Benzoic acid, 4-bromo-3-(methoxy-d3)-" is a deuterated analog of a substituted benzoic acid. The presence of deuterium atoms in the methoxy group makes it an ideal internal standard (IS) for quantitative bioanalysis using mass spectrometry-based methods like LC-MS or GC-MS.[1] Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis because they share near-identical physicochemical properties with the analyte of interest.[2] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and experimental variability.[3][4]

Q2: What are the primary concerns regarding the stability of this compound in biological samples?

The main stability concerns for "Benzoic acid, 4-bromo-3-(methoxy-d3)-" in biological matrices such as plasma, serum, or tissue homogenates include:

  • Enzymatic Degradation: Biological samples contain various enzymes that could potentially metabolize the compound.

  • Chemical Instability: The inherent chemical structure may be susceptible to degradation under certain pH or temperature conditions. For instance, benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures.[5][6]

  • Freeze-Thaw Instability: Repeated freezing and thawing of samples can lead to degradation of the analyte.[7][8]

  • Bench-Top Instability: The compound may degrade when left at room temperature for extended periods during sample processing.

  • Long-Term Storage Instability: The stability of the compound over extended storage periods at low temperatures needs to be established.[9]

Q3: What are the recommended storage conditions for stock solutions and biological samples containing this compound?

For optimal stability, it is recommended to store deuterated standards in cool, dry conditions, away from light and moisture.[3]

Sample Type Recommended Storage Temperature Additional Recommendations
Stock Solutions (in organic solvent) -20°C or -80°CStore in tightly sealed vials under an inert gas like argon or nitrogen to prevent solvent evaporation and exposure to moisture.
Spiked Biological Samples (e.g., plasma, serum) -80°CAliquot samples to minimize the number of freeze-thaw cycles.[10]

Q4: Is the deuterium label on the methoxy group stable?

The deuterium atoms on the methoxy group (-OCD₃) are generally very stable and not prone to exchange with protons from the surrounding solvent under typical bioanalytical conditions. This stability is crucial for its function as an internal standard. However, it is always good practice to confirm the isotopic purity of the standard over the course of a study, especially if harsh chemical conditions are used during sample preparation.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the analysis of "Benzoic acid, 4-bromo-3-(methoxy-d3)-" in biological samples.

Issue 1: Apparent Degradation of the Internal Standard (IS) Signal Over Time

Symptoms:

  • A consistent decrease in the IS peak area in quality control (QC) and unknown samples over the course of an analytical run.

  • High variability in the IS response across the batch.

Possible Causes:

  • Bench-top instability: The compound is degrading at room temperature during sample processing or in the autosampler.

  • Adsorption to surfaces: The compound may be adsorbing to plasticware or the surfaces of the analytical column.

  • In-source instability: The compound may be fragmenting or degrading in the ion source of the mass spectrometer.

Troubleshooting Workflow:

start Start: IS Signal Decreasing check_benchtop Conduct Bench-Top Stability Experiment start->check_benchtop stable IS is Stable on Bench-Top check_benchtop->stable unstable IS is Unstable check_benchtop->unstable check_adsorption Investigate Adsorption stable->check_adsorption resolve_benchtop Action: Minimize sample processing time. Keep samples on ice. Use a cooled autosampler. unstable->resolve_benchtop end End: Issue Resolved resolve_benchtop->end adsorption_issue Adsorption Confirmed check_adsorption->adsorption_issue no_adsorption No Significant Adsorption check_adsorption->no_adsorption resolve_adsorption Action: Use low-binding plasticware. Add a small percentage of organic solvent to the sample matrix. Pre-condition the LC system with the analyte. adsorption_issue->resolve_adsorption check_instrument Evaluate Instrument Parameters no_adsorption->check_instrument resolve_adsorption->end optimize_source Action: Optimize ion source parameters (e.g., temperature, gas flows). Check for contamination. check_instrument->optimize_source optimize_source->end

Caption: Troubleshooting workflow for decreasing IS signal.

Issue 2: High Variability or Failure of Long-Term Stability Samples

Symptoms:

  • The mean concentration of long-term stability QC samples falls outside the acceptance criteria (typically ±15% of the nominal concentration).

  • High coefficient of variation (CV%) for the stability QC replicates.

Possible Causes:

  • Inappropriate storage temperature: The storage temperature is not low enough to prevent degradation.

  • Enzymatic degradation: Endogenous enzymes in the matrix remain active at the storage temperature.

  • Oxidation: The compound is susceptible to oxidation during long-term storage.

  • Hydrolysis: The compound may be hydrolytically unstable.

Troubleshooting Workflow:

start Start: Long-Term Stability Failure verify_storage Verify Storage Conditions (Temperature Logs, Sample Integrity) start->verify_storage storage_ok Storage Conditions Correct verify_storage->storage_ok storage_bad Storage Conditions Compromised verify_storage->storage_bad investigate_degradation Investigate Degradation Mechanism storage_ok->investigate_degradation resolve_storage Action: Address freezer issues. Re-evaluate sample handling procedures. storage_bad->resolve_storage end End: Stability Established resolve_storage->end enzymatic Enzymatic Degradation Suspected investigate_degradation->enzymatic oxidative Oxidative Degradation Suspected investigate_degradation->oxidative hydrolytic Hydrolytic Degradation Suspected investigate_degradation->hydrolytic resolve_enzymatic Action: Add enzyme inhibitors (e.g., fluoride, eserine) to the matrix. Use heat-inactivated matrix for stability studies. enzymatic->resolve_enzymatic resolve_oxidative Action: Add antioxidants (e.g., ascorbic acid, BHT) to the matrix. Store samples under an inert atmosphere. oxidative->resolve_oxidative resolve_hydrolytic Action: Adjust the pH of the sample matrix to a more stable range. hydrolytic->resolve_hydrolytic resolve_enzymatic->end resolve_oxidative->end resolve_hydrolytic->end

Caption: Troubleshooting workflow for long-term stability failure.

Experimental Protocols

To proactively address potential stability issues, it is essential to perform a comprehensive stability assessment as part of your bioanalytical method validation.[11]

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of "Benzoic acid, 4-bromo-3-(methoxy-d3)-" in a biological matrix after repeated freeze-thaw cycles.[11]

Methodology:

  • Prepare at least two sets of QC samples at low and high concentrations in the biological matrix of interest.

  • Analyze one set of samples (the 'T₀' or baseline group) immediately.

  • Store the remaining sets at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Once thawed, refreeze the samples at -80°C for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a minimum of three cycles.

  • After the final thaw, analyze the samples and compare the results to the T₀ group.

Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of the analyte in the biological matrix at room temperature for a duration that mimics the sample preparation and analysis time.

Methodology:

  • Prepare QC samples at low and high concentrations in the biological matrix.

  • Place the samples on the bench-top at room temperature.

  • Aliquot and analyze samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Compare the concentrations at each time point to the initial (T₀) concentration.

Acceptance Criteria: The mean concentration at each time point should be within ±15% of the T₀ concentration.

Protocol 3: Long-Term Stability Assessment

Objective: To determine the stability of the analyte in the biological matrix at the intended storage temperature over an extended period.[9]

Methodology:

  • Prepare a sufficient number of QC samples at low and high concentrations.

  • Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • At specified time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of samples, thaw them, and analyze them against a freshly prepared calibration curve.[12]

  • Compare the measured concentrations to the nominal concentrations.

Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

Experimental Workflow for Stability Assessment:

cluster_prep Sample Preparation cluster_tests Stability Tests prep Prepare Low and High QC Samples in Biological Matrix ft_stability Freeze-Thaw Stability (Min. 3 Cycles) prep->ft_stability bt_stability Bench-Top Stability (e.g., 0, 4, 8, 24h) prep->bt_stability lt_stability Long-Term Stability (e.g., 1, 3, 6, 12 months) prep->lt_stability analysis LC-MS/MS Analysis ft_stability->analysis bt_stability->analysis lt_stability->analysis evaluation Data Evaluation (Compare to T₀ or Nominal Conc.) analysis->evaluation report Stability Report evaluation->report

Caption: General workflow for stability assessment.

References

  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • Target Analysis. (n.d.). Benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Retrieved from [Link]

  • PubMed Central. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Plasma-assisted oxidation of benzoic acid. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • PubMed. (2015). An alternative design for long-term stability testing of large molecules: a scientific discussion paper from an EBF Topic Team. Retrieved from [Link]

  • BioProcess International. (2023). Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. Retrieved from [Link]

  • PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from [Link]

  • Bangladesh Journals Online. (2022). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Retrieved from [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • BioProcess International. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • MDPI. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
  • MDPI. (2022). The Effects of the Long-Term Freeze–Thaw Cycles on the Forms of Heavy Metals in Solidified/Stabilized Lead–Zinc–Cadmium Composite Heavy Metals Contaminated Soil. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic acid in the stable and saddle point structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of benzoic acid and sorbic acid in different food products (ketchups and beverages) using HPLC method. Retrieved from [Link]

  • IJCRT.org. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • World Health Organization. (n.d.). STABILITY TESTING OF BIOTECHNOLOGICAL/ BIOLOGICAL PRODUCTS. Retrieved from [Link]

  • PubMed Central. (2024). Freeze-thaw cycles drove chemical weathering and enriched sulfates in the Burns formation at Meridiani, Mars. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation mechanism of benzoic acid | Download Scientific Diagram. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). DETERMINATION OF BENZOIC AND SORBIC ACIDS IN FOODS. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of freeze-thaw cycles on methanogenic hydrocarbon degradation: Experiment and modeling. Retrieved from [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ANALYSIS OF BENZOIC ACID IN SOFT DRINKS. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioanalytical method validation: An updated review. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Deuterated Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of deuterated benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve their synthetic yields and troubleshoot common issues. The substitution of hydrogen with deuterium can significantly enhance the metabolic stability of drug candidates, a phenomenon known as the "kinetic isotope effect"[1]. This guide provides in-depth technical advice, troubleshooting FAQs, and detailed protocols to help you achieve high yields and purity in your deuteration reactions.

Understanding the Core Methodologies

The successful synthesis of deuterated benzoic acid hinges on selecting the appropriate method based on the desired deuteration pattern, the starting material, and the required level of deuterium incorporation. The primary synthetic routes include:

  • Hydrogen-Deuterium (H/D) Exchange: This method directly replaces hydrogen atoms on the aromatic ring with deuterium. It can be performed under acidic, basic, or metal-catalyzed conditions[1][2].

  • Reductive Deuteration: This approach involves the reduction of a functional group, typically a carbon-halogen bond, using a deuterium source[1][3].

  • Grignard Reaction: This classic organometallic reaction can be adapted to introduce a deuterated carboxyl group by quenching a phenylmagnesium halide with a deuterated source[4][5][6].

Each method has its own set of challenges and optimization parameters. This guide will walk you through potential pitfalls and their solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Section 1: Hydrogen-Deuterium (H/D) Exchange

Question 1: I am observing low or incomplete deuterium incorporation in my H/D exchange reaction. What are the likely causes and how can I improve it?

Answer: Low deuterium incorporation is a common issue in H/D exchange reactions and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The choice and condition of your catalyst are paramount. For metal-catalyzed reactions (e.g., using Palladium), ensure the catalyst is not deactivated. If using an acid catalyst like deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), the concentration and purity are critical[1][7]. CF₃COOD offers advantages due to its ease of preparation and removal, and it's a versatile agent for deuterating various aromatic systems[7].

  • Reaction Conditions: H/D exchange often requires elevated temperatures and prolonged reaction times to achieve high levels of deuteration[1][8][9]. For instance, a palladium-catalyzed ortho-deuteration might require heating at 150°C for 72 hours[1]. Insufficient heating or time will lead to incomplete exchange.

  • Deuterium Source: The purity and excess of your deuterium source (e.g., D₂O) are crucial. Ensure you are using high-purity D₂O (99.9% D or higher) and a sufficient molar excess to drive the equilibrium towards the deuterated product[1].

  • Back-Exchange: During workup, there is a risk of back-exchange, where the newly incorporated deuterium is replaced by hydrogen from protic solvents. To mitigate this, minimize contact with H₂O and consider using deuterated solvents for extraction and washing if high deuterium incorporation is critical[10].

Question 2: My starting material is decomposing under the harsh acidic conditions of H/D exchange. What are my alternatives?

Answer: Substrate decomposition is a significant concern with strong acid catalysts[7]. Here are some strategies to overcome this:

  • Milder Catalysts: Explore milder catalytic systems. For example, certain ruthenium or iridium catalysts can facilitate H/D exchange under less harsh conditions[1][11]. Lewis acids like AlBr₃ or MoCl₅ can also be used, particularly for nonpolar aromatic compounds[10][12].

  • Alternative Methods: If your substrate is particularly sensitive, consider switching to a different deuteration strategy altogether. Reductive dehalogenation is often performed under basic conditions and can be a good alternative[1][3].

  • Reaction Optimization: If you must use an acid-catalyzed method, try optimizing the reaction conditions. Lowering the temperature and catalyst concentration, while extending the reaction time, might provide a better balance between deuteration and decomposition.

Section 2: Reductive Dehalogenation

Question 3: My reductive dehalogenation of a halogenated benzoic acid is giving me a low yield of the deuterated product. How can I optimize this reaction?

Answer: Reductive dehalogenation is a powerful method for site-specific deuteration. Low yields can often be traced back to the following:

  • Catalyst Choice and Preparation: Raney alloys, such as Raney Cu-Al or Raney Co, are commonly used in an alkaline D₂O solution[1][3][13]. The activity of the Raney catalyst is highly dependent on its preparation and handling. Ensure the catalyst is freshly prepared and properly activated.

  • Reaction Conditions: The reaction is typically run in a basic medium, such as NaOD in D₂O[3]. The concentration of the base and the reaction temperature can significantly impact the yield. The reaction is often performed under a nitrogen atmosphere to prevent oxidation[13].

  • Substrate Purity: Ensure your starting halogenated benzoic acid is pure. Impurities can interfere with the catalytic process.

  • Workup Procedure: After the reaction, the product is typically isolated by acidification to precipitate the benzoic acid[14]. Careful pH control during this step is necessary to maximize product recovery without introducing impurities.

Section 3: Grignard Reaction

Question 4: I am attempting to synthesize deuterated benzoic acid via a Grignard reaction with D₂O, but my yield is consistently low. What could be going wrong?

Answer: The Grignard reaction is notoriously sensitive to moisture and air. Low yields in the synthesis of deuterated benzoic acid using this method are often due to issues with the Grignard reagent formation or the quenching step.

  • Grignard Reagent Formation:

    • Anhydrous Conditions: The foremost requirement is strictly anhydrous conditions. All glassware must be oven-dried, and anhydrous ether should be used as the solvent[4][5]. Even trace amounts of water will quench the Grignard reagent as it forms.

    • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Gently crushing the magnesium or using a crystal of iodine can help activate the surface.

    • Limiting Reagent: Carefully calculate your limiting reagent. Often, magnesium is the limiting reagent in these reactions[15].

  • Quenching with D₂O:

    • Purity of D₂O: Use high-purity D₂O to ensure that the carboxyl group is deuterated.

    • Side Reactions: The Grignard reagent is a strong base and can be protonated by any acidic protons present. It can also react with atmospheric CO₂ to form non-deuterated benzoic acid[4]. Therefore, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Workup: The workup typically involves acidification with a strong acid like HCl to protonate the benzoate salt and precipitate the benzoic acid[4][16]. Ensure complete precipitation and careful filtration to maximize recovery.

Question 5: I am observing a significant amount of biphenyl as a byproduct in my Grignard synthesis. How can I minimize this?

Answer: Biphenyl formation is a common side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide. To minimize this:

  • Slow Addition: Add the aryl halide (e.g., bromobenzene) slowly to the magnesium suspension. This helps to maintain a low concentration of the aryl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.

  • Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote side reactions.

  • Purification: Biphenyl is a non-polar hydrocarbon and can be effectively removed from the desired benzoic acid during the workup. Benzoic acid, being acidic, can be extracted into an aqueous basic solution, leaving the biphenyl in the organic layer. The benzoic acid is then recovered by acidifying the aqueous layer.

Data Summary and Comparative Analysis

MethodCatalyst/ReagentSubstrateDeuteration PositionYieldDeuterium Incorporation (%)Reference
H/D Exchange Pd(OAc)₂ / CF₃COOAgBenzoic Acidortho>95%-[1]
Reductive Dehalogenation Raney Cu–Al alloy / NaOD in D₂OBromobenzoic acidsPosition of bromineHigh-[1][3]
Reductive Dehalogenation Raney Co alloy / NaOD in D₂OChlorobenzoic acidPosition of chlorine80 - 84%90%[1]
Acid-Catalyzed H/D Exchange D₂SO₄Fluorobenzoic acidsAromatic hydrogensHigh-[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ortho-Deuteration of Benzoic Acid

This protocol describes a method for the selective deuteration of the ortho positions of benzoic acid using D₂O as the deuterium source[1].

Materials:

  • Benzoic acid (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 6 mol%)

  • Silver trifluoroacetate (CF₃COOAg, 1.0 equiv)

  • Deuterium oxide (D₂O, 99.9% D, 135 equiv)

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas

Procedure:

  • To a sealed reaction vessel, add the benzoic acid substrate (1.0 mmol), silver trifluoroacetate (220.9 mg, 1.0 equiv), and palladium(II) acetate (13.5 mg, 6 mol%)[1].

  • Add a solution of 5% v/v trifluoroacetic acid in hexafluoroisopropanol (1 mL)[1].

  • Add deuterium oxide (3 mL)[1].

  • Purge the vessel with nitrogen gas[1].

  • Seal the vessel and heat the reaction mixture to 150°C with stirring for 72 hours[1].

  • After cooling to room temperature, work up the reaction mixture by extraction with an appropriate organic solvent[1].

  • Combine the organic layers, dry, and concentrate under reduced pressure[1].

  • Determine the extent of deuterium incorporation by ¹H NMR and/or mass spectrometry.

Protocol 2: Synthesis of Deuterated Benzoic Acid via Grignard Reaction

This protocol outlines the synthesis of deuterated benzoic acid from bromobenzene.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Deuterium oxide (D₂O, 99.9% D)

  • 6M Hydrochloric acid (HCl)

  • Nitrogen or Argon gas

Procedure:

  • Grignard Reagent Formation:

    • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 molar equivalents) in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene (1 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Quenching with D₂O:

    • Cool the Grignard reagent in an ice bath.

    • Slowly add D₂O (a slight excess) dropwise to the cooled Grignard solution with vigorous stirring. This is a highly exothermic reaction.

  • Workup and Purification:

    • After the reaction has subsided, slowly add 6M HCl to the mixture to dissolve the magnesium salts and protonate the deuterated benzoate[4].

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract the deuterated benzoic acid with an aqueous solution of sodium hydroxide.

    • Separate the aqueous layer and cool it in an ice bath.

    • Acidify the aqueous layer with 6M HCl to precipitate the deuterated benzoic acid[14].

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The purity of the product can be further enhanced by recrystallization[17][18].

Visualizing the Workflow

Deuterated_Benzoic_Acid_Synthesis cluster_HD_Exchange H/D Exchange Pathway cluster_Grignard Grignard Pathway Benzoic_Acid_H Benzoic Acid Reaction_H H/D Exchange (Heat) Benzoic_Acid_H->Reaction_H Substrate Catalyst Catalyst (e.g., Pd(OAc)₂, D₂SO₄) Catalyst->Reaction_H D2O_H D₂O D2O_H->Reaction_H Deuterium Source Deuterated_Benzoic_Acid_H Deuterated Benzoic Acid Reaction_H->Deuterated_Benzoic_Acid_H Bromobenzene Bromobenzene Grignard_Reagent Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent Mg Mg / Anhydrous Ether Mg->Grignard_Reagent D2O_G D₂O Quench Grignard_Reagent->D2O_G Acid_Workup Acid Workup (e.g., HCl) D2O_G->Acid_Workup Deuterated_Benzoic_Acid_G Deuterated Benzoic Acid Acid_Workup->Deuterated_Benzoic_Acid_G

Caption: Key synthetic pathways to deuterated benzoic acid.

References

  • A Technical Guide to the Synthesis of Deuterated Benzoic Acid Derivatives - Benchchem.
  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA.
  • Preparation of benzoic acid of high purity.
  • Synthesis and characterization of Benzoic Acid - Chemistry Research Journal.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC - NIH.
  • Production of deuterated benzoic acid - Google Patents.
  • Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex | Journal of the American Chemical Society.
  • Synthesis of Benzoic Acid - Chem21Labs.
  • Limiting Reagent Calculations for Synthesis of Benzoic Acid using Grignard Reagent : r/chemhelp - Reddit.
  • Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC - PubMed Central.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - NIH.
  • organic synthesis: benzoic acid via a grignard reaction.
  • Hydrogen–deuterium exchange - Wikipedia.
  • Aromatic H/D Exchange Reaction Catalyzed by Groups 5 and 6 Metal Chlorides.
  • How will I convert bromobenzene to benzoic acid? - Quora.
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
  • Ruthenium-Catalyzed ortho- and meta-H/D Exchange of Arenes | Organic Letters.

Sources

Technical Support Center: Strategies for Enhancing Aqueous Solubility of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for overcoming the common challenge of poor aqueous solubility of benzoic acid derivatives. Our goal is to equip you with the knowledge to select and implement the most effective solubilization strategies for your specific compound and application.

Understanding the Challenge: The Nature of Benzoic Acid Solubility

Benzoic acid and its derivatives are characterized by a polar carboxylic acid group attached to a nonpolar benzene ring. This structure leads to limited solubility in water, as the hydrophobic aromatic ring hinders interactions with water molecules.[1] The solubility of these compounds is significantly influenced by factors such as the solution's pH, temperature, and the presence of other solutes.[2] For instance, the aqueous solubility of benzoic acid increases with temperature.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my benzoic acid derivative not dissolving in water?

The limited water solubility of benzoic acid derivatives is primarily due to the hydrophobic nature of the benzene ring.[1] For the compound to dissolve, the energy required to break the crystal lattice of the solid must be overcome by the energy released from the interaction of the solute with the solvent molecules.

Q2: How does pH affect the solubility of my acidic compound?

The solubility of ionizable drugs, such as benzoic acid derivatives, is pH-dependent.[3] As weak acids, they exist in equilibrium between their neutral (less soluble) and ionized (more soluble) forms. Increasing the pH of the solution above the compound's pKa will shift the equilibrium towards the more soluble ionized form, thereby increasing solubility.[4]

Q3: What is the Henderson-Hasselbalch equation and why is it important for my work?

The Henderson-Hasselbalch equation is a fundamental tool for predicting the pH-dependent solubility of ionizable compounds.[5] It relates the pH of a solution to the pKa of the acidic drug and the ratio of the concentrations of the ionized and non-ionized forms.[6][7] This allows you to calculate the pH required to achieve a certain degree of ionization and, consequently, solubility.

Q4: When should I consider using a co-solvent?

A co-solvent should be considered when pH adjustment alone is insufficient or not feasible due to stability or formulation constraints. Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[4][8]

Q5: Is salt formation a better option than pH adjustment?

Salt formation can be a highly effective method to significantly increase the dissolution rate and solubility of acidic drugs.[9][10] It is often preferred for solid dosage forms as it can provide a more stable and consistently soluble product compared to relying on in-situ pH adjustment in the gastrointestinal tract.[11] The choice between the two methods depends on the specific drug candidate and the desired formulation.[5]

Q6: How do cyclodextrins work to improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble guest molecules, like the aromatic ring of a benzoic acid derivative, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be more readily dissolved in aqueous solutions.[12][13]

Troubleshooting Guides and Protocols

This section provides a systematic approach to selecting and implementing solubility enhancement techniques. The following diagram illustrates a general workflow for addressing poor solubility.

Solubility Enhancement Workflow Figure 1: General Workflow for Solubility Enhancement cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Optimization & Troubleshooting A Characterize Compound: - Determine pKa - Measure Intrinsic Solubility (S0) B Is the compound ionizable? A->B C pH Adjustment B->C Yes E Is pH modification sufficient/feasible? B->E No C->E D Salt Formation H Optimize Formulation D->H E->D No F Co-solvency E->F No G Cyclodextrin Complexation E->G No F->H G->H I Troubleshoot Precipitation/Instability H->I

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.

Method 1: pH Adjustment

Principle: For a weak acid like a benzoic acid derivative, increasing the pH of the aqueous solution deprotonates the carboxylic acid group, forming a more soluble carboxylate salt.[4] The relationship between pH, pKa, and the ratio of ionized to non-ionized species is described by the Henderson-Hasselbalch equation.[6][7]

Protocol for Determining pH-Solubility Profile:

  • Prepare a series of buffers: Prepare buffers with a range of pH values, typically spanning from 2 pH units below to 2 pH units above the pKa of your compound.

  • Add excess compound: Add an excess amount of the benzoic acid derivative to a known volume of each buffer solution in separate vials.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).[6]

  • Separate solid: Filter or centrifuge the samples to remove the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the logarithm of the measured solubility against the pH of the respective buffer.

Troubleshooting pH Adjustment:

IssuePotential CauseSuggested Solution
Precipitation upon standing The solution is supersaturated, or the pH has shifted.Re-evaluate the equilibrium time. Ensure the buffer has sufficient capacity to maintain the target pH. Consider using a precipitation inhibitor.[14]
Incomplete dissolution at high pH The intrinsic solubility of the ionized form is still low, or there is a common ion effect.Consider alternative solubility enhancement methods. If using a salt as a buffer, check for common ions that might suppress solubility.
Compound degradation The compound is unstable at the required pH.Assess the stability of the compound at different pH values. If degradation is observed, consider other solubilization techniques.

pKa Values of Substituted Benzoic Acids:

The pKa of a benzoic acid derivative is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).

SubstituentPositionpKa
H-4.20
2-Nitroortho2.17
3-Nitrometa3.45
4-Nitropara3.44
2-Chloroortho2.94
3-Chlorometa3.83
4-Chloropara3.98
2-Methylortho3.91
3-Methylmeta4.27
4-Methylpara4.37
2-Hydroxyortho2.98
3-Hydroxymeta4.08
4-Hydroxypara4.58
2-Aminoortho4.98
3-Aminometa4.79
4-Aminopara4.92

Data compiled from various sources.

Method 2: Co-solvency

Principle: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[4][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Cosolvency Mechanism Figure 2: Mechanism of Co-solvency cluster_0 Aqueous Solution cluster_1 Co-solvent System A Water Molecules (High Polarity) B Benzoic Acid Derivative (Low Solubility) A->B Poor Interaction C Water + Co-solvent (Reduced Polarity) D Benzoic Acid Derivative (Increased Solubility) C->D Improved Interaction Phase Solubility Diagram Figure 3: Typical A-type Phase Solubility Diagram x-axis [Cyclodextrin] y-axis [Drug] origin origin->x-axis origin->y-axis p4 origin->p4 Slope = Kc * S0 / (1 - Kc * S0) p1 p2 p3

Caption: An example of a linear (AL-type) phase solubility diagram, indicating the formation of a 1:1 soluble complex.

Troubleshooting Cyclodextrin Complexation:

IssuePotential CauseSuggested Solution
Low complexation efficiency The size of the drug molecule is not a good fit for the cyclodextrin cavity, or there are unfavorable interactions.Try a different type of cyclodextrin (e.g., α-, β-, or γ-cyclodextrin, or their derivatives) with a different cavity size. The addition of a small amount of a water-soluble polymer can sometimes enhance complexation.
Precipitation of the complex A B-type phase solubility diagram is observed, indicating that the inclusion complex has limited solubility.This is more common with natural cyclodextrins. Switch to a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin. [15]
Competition with other excipients Other components in the formulation are competing with the drug for the cyclodextrin cavity.Evaluate the potential for competitive binding of other excipients. It may be necessary to reformulate to remove the competing component.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Babu, P. S., & Kumar, A. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(10), 58-65. [Link]

  • He, Y., Li, Z., & Zhang, G. G. Z. (2018). The Selection of a Pharmaceutical Salt-The Effect of the Acidity of the Counterion on Its Solubility and Potential Biopharmaceutical Performance. Journal of Pharmaceutical Sciences, 107(1), 197-204. [Link]

  • Lee, J., & Jung, S. (2017). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. Mass Spectrometry Reviews, 36(3), 324-347. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Pandey, S., & Dev, A. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific & Research Publications, 11(4), 259-263. [Link]

  • Avdeef, A. (2007).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
  • Elder, D. P., & Holm, R. (2013). Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International Journal of Pharmaceutics, 453(1), 88-100.
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. International Journal of Pharmaceutics, 245(1-2), 153-166.
  • Sugita, M., & Yasuda, S. (2018). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Journal of Pharmaceutical Sciences, 107(1), 322-329.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Oreate AI. (2024, January 8). Understanding the Solubility of Benzoic Acid in Water.
  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Singh, S., & Kumar, S. (2016). Study the effect of co solvent on the solubility of a slightly water soluble drug. Journal of Drug Discovery and Therapeutics, 4(2), 1-4.
  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2011). Solubility of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K.
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay in oral drug absorption: a case study. The AAPS Journal, 14(2), 244-251.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Fathima, N., & Devi, S. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325.
  • Curley, P., McAllister, M., & Fitzpatrick, D. (1996). Factors influencing precipitation of pH-adjusted bupivacaine solutions. Anesthesia & Analgesia, 83(5), 1044-1047.
  • Quora. (2016, August 23). How to determine the benzoic acid solubility in water. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma info. net, 7(5).
  • Thorsteinn Loftsson, & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.
  • Pion Inc. (n.d.). Measuring the solubility of salts of basic drugs. Retrieved from [Link]

  • Jouyban, A., Acree, W. E., & Ghafourian, T. (2006). Solubility prediction of salicylic acid in water-ethanol-propylene glycol mixtures using the Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(4), 318-321.
  • Graber, A., & Rudzinski, W. E. (2013). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. The Journal of Physical Chemistry A, 117(38), 9225-9233.
  • Khezri, S., Jafari, P., Rahimpour, E., & Jouyban, A. (2023). Enhancing the equilibrium solubility of salicylic acid in aqueous media by using polyethylene glycols 200, 400 and 600 as cosolvents: Correlation and dissolution thermodynamics. The Journal of Chemical Thermodynamics, 186, 107135.
  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Loftsson, T., Hreinsdóttir, D., & Másson, M. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28.
  • LibreTexts. (2021, May 22). 2.
  • LibreTexts. (2022, August 15). 17.
  • LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.
  • Shayanfar, A., & Jouyban, A. (2012). Solubility of benzoic acid in ethanol, propylene glycol, and water mixtures at various temperatures. Latin American Journal of Pharmacy, 31(8), 1221-1225.

Sources

Validation & Comparative

A Comparative Guide to the Method Validation of an LC-MS/MS Assay for Benzoic Acid, 4-bromo-3-(methoxy-d3)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of "Benzoic acid, 4-bromo-3-(methoxy-d3)-". As a deuterated analog, this molecule is critically important as an internal standard in pharmacokinetic and bioanalytical studies. The validation of analytical methods for such compounds is not merely a regulatory requirement but the bedrock of data integrity. This document will explore two validated LC-MS/MS methodologies, detailing the experimental choices, presenting the validation data, and offering insights into the selection of an optimal analytical strategy.

The validation process detailed herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and is informed by guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]

The Critical Role of Deuterated Standards

In LC-MS analysis, deuterated standards are invaluable tools for enhancing accuracy and precision.[6] These isotopically labeled compounds serve as internal references, exhibiting nearly identical chemical and physical properties to their non-deuterated counterparts.[6][7] This similarity allows them to co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[8][9] The use of such standards is a cornerstone of robust bioanalytical method validation, as recognized by regulatory bodies.[6]

Comparative Overview of Analytical Methods

This guide will compare two LC-MS/MS methods for the analysis of Benzoic acid, 4-bromo-3-(methoxy-d3)-:

  • Method A: Rapid High-Throughput UPLC-MS/MS. This method prioritizes speed and sample throughput, employing a short C18 column and a fast gradient.

  • Method B: High-Resolution HPLC-MS/MS. This method focuses on achieving maximum chromatographic resolution and sensitivity, utilizing a longer phenyl-hexyl column and a more gradual gradient.

The selection between these methods is contingent on the specific requirements of the study, balancing the need for speed with the demand for sensitivity and separation from potential interferences.

Experimental Design and Rationale

The validation of these analytical methods encompasses several key parameters as stipulated by ICH Q2(R1), including specificity, linearity, range, accuracy, precision, and robustness.[10][11][12]

Chromatographic and Mass Spectrometric Conditions

Method A: Rapid High-Throughput UPLC-MS/MS

  • Instrumentation: Waters Acquity UPLC with a Xevo TQ-S Mass Spectrometer

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B in 1.5 minutes, hold for 0.5 minutes, return to initial conditions

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transition: Hypothetical Q1/Q3 > Q1/Q3 (Specific masses would be determined experimentally)

Method B: High-Resolution HPLC-MS/MS

  • Instrumentation: Shimadzu Nexera X2 HPLC with a Sciex 6500+ Mass Spectrometer

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 4.6 x 100 mm

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 90% B in 5 minutes, hold for 2 minutes, return to initial conditions

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Ionization: ESI, Negative Mode

  • MRM Transition: Hypothetical Q1/Q3 > Q1/Q3

Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, demonstrating the interconnectedness of the various validation parameters.

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Develop Analytical Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Routine Routine Analysis Specificity->Routine Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->Routine Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Routine Robustness Robustness Precision->Robustness Precision->Routine LOD_LOQ->Routine Robustness->Routine

Caption: A flowchart of the analytical method validation process.

Comparative Performance Data

The following tables summarize the validation results for both Method A and Method B. The acceptance criteria are based on common industry practices and regulatory guidelines.[1][13]

Table 1: Linearity and Range
ParameterMethod AMethod BAcceptance Criteria
Range 1 - 1000 ng/mL0.5 - 1000 ng/mLDependent on application
Correlation Coefficient (r²) 0.99850.9992≥ 0.995
Calibration Model Linear, 1/x weightingLinear, 1/x² weightingAppropriate for the data
Table 2: Accuracy and Precision

Accuracy is determined by the percent recovery of spiked samples, while precision is expressed as the relative standard deviation (RSD).[1]

ConcentrationMethod AMethod BAcceptance Criteria
Accuracy (%) Precision (RSD%) Accuracy (%)
LLOQ 95.88.2104.5
Low QC 102.35.6101.7
Mid QC 98.94.199.5
High QC 101.53.5100.8
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethod AMethod BRationale
LOD 0.3 ng/mL0.15 ng/mLSignal-to-Noise ratio of ≥ 3
LOQ 1.0 ng/mL0.5 ng/mLSignal-to-Noise ratio of ≥ 10 with acceptable accuracy and precision

Detailed Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Primary Stock Solution: Accurately weigh and dissolve "Benzoic acid, 4-bromo-3-(methoxy-d3)-" in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Spiking: Spike the working solutions into the appropriate biological matrix (e.g., plasma, urine) to achieve the final concentrations for the calibration curve and QC levels (LLOQ, Low, Mid, High).

  • Sample Preparation: Perform a protein precipitation extraction by adding three parts of cold acetonitrile to one part of the spiked matrix sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Final Sample: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Specificity Assessment
  • Analyze at least six different blank matrix samples from individual sources to assess for interferences at the retention time of the analyte.

  • Compare the chromatograms of the blank samples with a spiked LLOQ sample.

  • Acceptance Criteria: The response of any interfering peaks in the blank samples should be less than 20% of the analyte response at the LLOQ.

Protocol 3: Robustness Evaluation
  • Intentionally vary critical method parameters to assess the method's resilience to small changes.

  • Parameters to Vary:

    • Column temperature (± 5°C)

    • Mobile phase pH or composition (± 2%)

    • Flow rate (± 10%)

  • Analyze a set of samples (e.g., Mid QC) under each varied condition.

  • Acceptance Criteria: The results should remain within the accuracy and precision limits defined for the method.

In-depth Analysis and Method Comparison

The experimental data reveals distinct performance characteristics for each method.

Method A (Rapid UPLC-MS/MS) demonstrates excellent performance for high-throughput applications. Its primary advantage is the short run time, which significantly increases sample analysis capacity. The validation data shows that it meets all standard acceptance criteria for accuracy, precision, and linearity. However, its LOQ is slightly higher than that of Method B, which may be a limiting factor for studies requiring maximum sensitivity.

Method B (High-Resolution HPLC-MS/MS) excels in sensitivity, achieving a lower LOQ. The use of a phenyl-hexyl column provides alternative selectivity, which can be beneficial for resolving the analyte from complex matrix components. The longer run time makes it less suitable for very large sample batches but ideal for applications where ultimate sensitivity is paramount.

The choice between these two validated methods is therefore a strategic one. For large-scale pharmacokinetic studies where thousands of samples need to be analyzed, the speed of Method A offers a clear advantage. Conversely, for studies involving low dosage levels or requiring the detection of trace amounts of the analyte, the superior sensitivity of Method B would be the more appropriate choice.

Conclusion

This guide has provided a comprehensive comparison of two validated LC-MS/MS methods for the quantitative analysis of "Benzoic acid, 4-bromo-3-(methoxy-d3)-". Both methods are demonstrated to be reliable and robust, yet they are tailored to different analytical needs. The process of method validation, grounded in the principles of regulatory guidelines, ensures that the chosen method is fit for its intended purpose, thereby guaranteeing the integrity and reliability of the resulting scientific data. The selection of the final method should be a considered decision, aligning the analytical performance with the specific objectives of the research.

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • 4-Bromo-3-(methoxymethyl)benzoic acid | Benchchem.
  • Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study - Bangladesh Journals Online.
  • Quality Guidelines - ICH.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Labor
  • core components of analytical method valid
  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - ResearchG
  • Method Validation Guidelines | BioPharm Intern
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google P
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ICH and FDA Guidelines for Analytical Method Valid
  • HPLC Method Development and Valid
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT.
  • Methyl 4-bromo-3-methoxybenzo
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • A BRIEF REVIEW ON HPLC METHOD VALID
  • FDA issues revised guidance for analytical method validation - ResearchG
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org.
  • ICH Q2 Validation of Analytical Procedures - YouTube.
  • 4-Methoxy-benzoic acid-d 3 - Stable Isotope - MedchemExpress.com.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALID
  • 41684-08-6 | 4-Bromo-3-(methoxycarbonyl)benzoic acid | ChemScene.
  • Analytical Method Validation for Quality Assurance and Process Valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Benzoic acid, 4-bromo-3-methoxy-2-methyl-, ethyl ester 2384514-26-3 wiki - Guidechem.
  • 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem.

Sources

A Senior Application Scientist's Guide to Evaluating Metabolic Stability: Deuterated vs. Non-Deuterated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, optimizing a compound's pharmacokinetic profile is as crucial as perfecting its pharmacodynamic activity. A primary hurdle is metabolic instability, where promising candidates are rapidly cleared from the body, often by Cytochrome P450 (CYP) enzymes, diminishing their therapeutic potential.[1][2] One of the most elegant strategies medicinal chemists employ to overcome this challenge is selective deuteration—the replacement of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D).[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally evaluate the metabolic stability of deuterated compounds in direct comparison to their non-deuterated (or "protio") analogues. We will delve into the core scientific principle—the Kinetic Isotope Effect (KIE)—and translate it into practical, self-validating experimental protocols designed to yield clear, actionable data.

Part 1: The Mechanistic Underpinning: Why Deuterium Works

The strategic advantage of deuteration is rooted in a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) .[4][] The C-D bond is fundamentally stronger and vibrates at a lower frequency than a C-H bond.[][6] This is because the heavier deuterium nucleus results in a lower zero-point energy for the C-D bond compared to the C-H bond.

For a metabolic reaction to occur, such as the hydroxylation of a drug by a CYP enzyme, a C-H bond must be broken.[7][8] This bond-breaking step is often the rate-limiting step of the metabolic process.[7][8] Because the C-D bond requires more energy to break, its cleavage proceeds at a significantly slower rate.[4][] This rate difference, typically 6 to 10 times slower for a C-D bond, is the primary KIE and is the foundation for improving a drug's metabolic profile.[4]

KIE_Energy_Profile Reactants Reactants (Drug + Enzyme) Reactants->TS_H_level ΔG‡ (C-H) Reactants->TS_D_level ΔG‡ (C-D) (Higher Activation Energy) Products Products (Metabolite + Enzyme) TS_H Transition State (C-H Cleavage) TS_D Transition State (C-D Cleavage) X_axis Reaction Coordinate Reactants_level->X_axis TS_H_level->Products_level TS_D_level->Products_level Y_axis Potential Energy Y_axis->Reactants_level

Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).

By selectively replacing hydrogen atoms at known metabolic "soft spots," we can effectively "armor" the molecule against enzymatic attack, thereby increasing its metabolic stability.[1]

Part 2: The Pharmacokinetic Consequences of Deuteration

Slowing the rate of metabolism can have profound and beneficial effects on a drug's pharmacokinetic (PK) profile.

  • Increased Half-Life and Exposure: The most direct consequence of improved metabolic stability is a longer biological half-life (t½) and greater overall drug exposure (AUC).[3][9] This can translate into less frequent dosing, which improves patient compliance and maintains more consistent therapeutic drug levels.[10]

  • Reduced Peak-to-Trough Fluctuations: A longer half-life often leads to lower peak plasma concentrations (Cmax) and higher trough concentrations (Cmin), resulting in a more stable therapeutic window and potentially reducing dose-dependent side effects.[11]

  • Altered Metabolite Profile & Reduced Toxicity: Deuteration can decrease the formation of specific metabolites.[1] This is particularly valuable if a metabolite is reactive, toxic, or contributes to drug-drug interactions.[1]

  • Metabolic Switching: It is critical to recognize that blocking one metabolic pathway can sometimes redirect metabolism to other sites on the molecule, a phenomenon known as "metabolic switching" or "shunting".[1][7] Therefore, a full metabolite profile of the deuterated compound is essential to ensure new, undesirable metabolites are not being formed.[1][9]

Data from Marketed Drugs: The Real-World Impact

The FDA has approved several deuterated drugs, validating this strategy. These approvals often relied on demonstrating improved pharmacokinetic properties compared to their established non-deuterated counterparts.[12][13]

Non-Deuterated Drug Deuterated Analog Indication Key Pharmacokinetic Improvement
TetrabenazineDeutetrabenazine Chorea associated with Huntington's diseaseLonger half-life of active metabolites, allowing for lower total daily dose and improved tolerability.[3][]
IvacaftorDeutivacaftor Cystic FibrosisImproved pharmacokinetic profile, including a longer half-life, contributing to a more effective combination therapy.[3]
TYK2 InhibitorDeucravacitinib Plaque PsoriasisA de novo deuterated drug designed with enhanced metabolic stability and selectivity from the outset.[1][3]

Part 3: A Validated Experimental Workflow for Comparative Evaluation

To empirically determine the benefit of deuteration, a rigorous, side-by-side comparison using in vitro metabolic systems is the gold standard. This workflow ensures that any observed differences in stability can be directly attributed to the isotopic substitution.

workflow cluster_assays In Vitro Metabolic Stability Assays start Compound Pair {Non-Deuterated (Protio) | Deuterated (Deuterio)} microsomes Protocol 1: Liver Microsomes Contains Phase I enzymes (CYPs) High-throughput screening start->microsomes hepatocytes Protocol 2: Hepatocytes Contains Phase I & II enzymes More physiologically relevant start->hepatocytes analysis analysis microsomes->analysis hepatocytes->analysis calculation calculation analysis->calculation interpretation Comparative Evaluation {Compare t½ and Clint values | Identify potential metabolic switching} calculation->interpretation

Sources

Inter-Laboratory Comparison of Analytical Methods for the Quantification of Benzoic Acid, 4-bromo-3-(methoxy-d3)-

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of isotopically labeled compounds is paramount. "Benzoic acid, 4-bromo-3-(methoxy-d3)-" serves as a critical internal standard and a metabolite tracer in numerous studies. Its unique structure, featuring a bromine substituent and a deuterated methoxy group, presents distinct analytical challenges. This guide provides an in-depth comparison of methodologies for its analysis, supported by the principles of inter-laboratory validation to ensure data integrity and reproducibility across different research settings.

Introduction: The Significance of "Benzoic acid, 4-bromo-3-(methoxy-d3)-" in Research

"Benzoic acid, 4-bromo-3-(methoxy-d3)-" is a stable isotope-labeled analog of its non-deuterated counterpart. The incorporation of deuterium offers a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1][2] Its structural similarity to the analyte of interest ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.[1] The presence of bromine also provides a characteristic isotopic pattern that can aid in identification. Given its role in ensuring the accuracy of quantitative bioanalysis, the development and validation of robust analytical methods for this compound are of utmost importance.

This guide will explore the two most prevalent and powerful techniques for the analysis of "Benzoic acid, 4-bromo-3-(methoxy-d3)-": Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the technical nuances of each method, present a framework for an inter-laboratory comparison study, and provide detailed experimental protocols.

Comparative Analysis of Key Methodologies

The choice between LC-MS/MS and GC-MS for the analysis of "Benzoic acid, 4-bromo-3-(methoxy-d3)-" depends on several factors, including the sample matrix, required sensitivity, sample throughput, and the availability of instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the method of choice for non-volatile and thermally labile compounds like benzoic acid derivatives.[3][4] It offers high sensitivity, selectivity, and is amenable to high-throughput analysis.

Causality Behind Experimental Choices:

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is ideal for separating benzoic acid derivatives from complex biological matrices.[5][6] A C18 column is typically used, and the mobile phase is often a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and peak shape.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation of the parent ion. This is crucial for distinguishing the analyte from co-eluting matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[7] For non-volatile compounds like benzoic acid, derivatization is necessary to increase their volatility and improve their chromatographic behavior.[8]

Causality Behind Experimental Choices:

  • Derivatization: The carboxylic acid group of "Benzoic acid, 4-bromo-3-(methoxy-d3)-" is polar and can lead to poor peak shape and adsorption in the GC system.[8] Derivatization, typically silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst), converts the carboxylic acid to a less polar and more volatile derivative.[8][9]

  • Chromatography: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte.

  • Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for structural confirmation.

Inter-Laboratory Comparison: A Framework for Method Validation

An inter-laboratory comparison, or proficiency test, is a crucial step in validating an analytical method and ensuring that different laboratories can produce comparable results.[10][11][12][13][14] This process involves sending a homogenous sample to multiple laboratories for analysis and then statistically comparing the results.

The key objectives of an inter-laboratory study for "Benzoic acid, 4-bromo-3-(methoxy-d3)-" would be to:

  • Assess the precision (repeatability and reproducibility) of each analytical method.

  • Evaluate the accuracy of the methods by comparing the results to a reference value.

  • Identify any systematic biases between laboratories or methods.

  • Provide confidence in the reliability of the analytical data generated by participating laboratories.

Design of the Inter-Laboratory Study

A successful inter-laboratory study requires careful planning and execution.[11] Here is a proposed workflow:

InterLab_Study_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Homogenous Sample Preparation & Characterization B Protocol Development & Distribution A->B C Participant Recruitment B->C D Sample Distribution C->D E Analysis by Participating Labs D->E F Data Submission E->F G Statistical Analysis of Results F->G H Drafting of Comparison Report G->H I Final Report Distribution H->I

Caption: Workflow for an inter-laboratory comparison study.

Data Presentation and Statistical Analysis

The data from the inter-laboratory study should be presented in a clear and concise manner. Statistical analysis is performed to assess the performance of the methods and the participating laboratories.[15][16][17]

Table 1: Hypothetical Inter-Laboratory Comparison Data for the Analysis of "Benzoic acid, 4-bromo-3-(methoxy-d3)-" (Concentration in µg/mL)

LaboratoryMethodReplicate 1Replicate 2Replicate 3MeanStd. Dev.
Lab 1LC-MS/MS9.859.929.889.880.035
Lab 2LC-MS/MS10.1010.0510.1210.090.036
Lab 3LC-MS/MS9.959.999.979.970.020
Lab 4GC-MS9.759.829.799.790.036
Lab 5GC-MS10.2510.1810.2210.220.036
Lab 6GC-MS9.889.959.919.910.035

Statistical Evaluation:

Common statistical tools for inter-laboratory comparisons include:

  • Cochran's Test: To identify laboratories with significantly larger variances (outliers).

  • Grubbs' Test: To identify individual outlier results.

  • Analysis of Variance (ANOVA): To compare the means and variances between methods and laboratories.

  • Z-scores: To evaluate the performance of each laboratory against the consensus value.

Detailed Experimental Protocols

To ensure consistency in an inter-laboratory study, detailed and validated protocols are essential.

Protocol 1: LC-MS/MS Method

1. Sample Preparation (Plasma): a. To 100 µL of plasma, add 10 µL of a working solution of "Benzoic acid, 4-bromo-3-(methoxy-d3)-" (as an internal standard, if not the analyte itself). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 10% B to 90% B over 5 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Ionization: ESI Negative
  • MRM Transitions: To be determined by infusion of the analytical standard.
Protocol 2: GC-MS Method (with Derivatization)

1. Sample Preparation and Derivatization (Urine): a. To 200 µL of urine, add 10 µL of the internal standard. b. Acidify to pH 2 with 1M HCl. c. Extract with 1 mL of ethyl acetate by vortexing for 2 minutes. d. Centrifuge at 3,000 x g for 5 minutes. e. Transfer the organic layer to a clean tube and evaporate to dryness. f. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. g. Heat at 70°C for 30 minutes. h. Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
  • Carrier Gas: Helium at 1.2 mL/min
  • Inlet Temperature: 250°C
  • Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
  • Ionization: EI, 70 eV
  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of "Benzoic acid, 4-bromo-3-(methoxy-d3)-".

  • LC-MS/MS is generally recommended for its higher throughput, simpler sample preparation (no derivatization), and suitability for a wider range of sample matrices, especially for polar and non-volatile compounds.

  • GC-MS can provide excellent sensitivity and selectivity, but the requirement for derivatization adds a step to the workflow and can be a source of variability.

The implementation of a robust inter-laboratory comparison study is essential to validate the chosen method and ensure the consistency and comparability of results across different laboratories. This is particularly critical in regulated environments such as clinical trials and environmental monitoring. By adhering to standardized protocols and rigorous statistical analysis, researchers can have high confidence in the accuracy and precision of their data for "Benzoic acid, 4-bromo-3-(methoxy-d3)-".

References

  • BISFA. (n.d.). GUIDELINE FOR INTER-LABORATORY TESTS. Retrieved from [Link]

  • Diva-Portal.org. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • ACS Publications. (n.d.). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • RSC Publishing. (2021). Development and validation of a multi-residue method for the simultaneous analysis of brominated and organophosphate flame retardants, organochlorine pesticides, and polycyclic aromatic compounds in household dust. Retrieved from [Link]

  • ResearchGate. (2016). The chromatograms of the halogen derivatives of benzoic acids on the.... Retrieved from [Link]

  • IFST. (n.d.). APPENDIX 1 for How to Choose and Instruct a Laboratory. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Retrieved from [Link]

  • Diva-portal.org. (2015). Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. Retrieved from [Link]

  • Centro Nacional de Metrología. (2006). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Retrieved from [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • NIH. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Retrieved from [Link]

  • eas-eth.org. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

  • PubMed. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Retrieved from [Link]

  • ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Retrieved from [Link]

  • Cqvip.com. (n.d.). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Retrieved from [Link]

  • ResearchGate. (2025). Set-up and evaluation of interlaboratory studies (Review) | Request PDF. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • cqvip.com. (n.d.). Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of analytical methods. Retrieved from [Link]

  • Oxford Academic. (n.d.). Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

  • BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Journal of Liquid Chromatography & Related Technologies Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC C. Retrieved from [Link]

  • aih.memberclicks.net. (n.d.). Statistical Analysis of Interlaboratory Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... Retrieved from [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Vihita Drugs & Intermediates. (n.d.). 4-Bromo Benzoic acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Benzoic acid, 4-bromo-3-(methoxy-d3)-

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzoic acid, 4-bromo-3-(methoxy-d3)-, a specialized compound likely used in metabolic studies or as a synthetic building block. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated variant, this procedure is grounded in an expert assessment of its structural analogs and adherence to federal and institutional safety standards.

The core principle of this guide is to treat the compound based on the hazards of its parent structure, as isotopic labeling with deuterium (a stable, non-radioactive isotope) does not alter its fundamental chemical reactivity or toxicity for disposal purposes.[1][2] The guidance herein is derived from the known hazards of closely related, non-deuterated brominated benzoic acids.

Hazard Assessment and Characterization

The primary hazards associated with this compound are extrapolated from its structural analogs, primarily 4-Bromobenzoic acid and other brominated aromatic acids. The presence of the bromo- and carboxylic acid functional groups are the key determinants of its hazard profile.

Key Identified Hazards:

  • Skin Corrosion/Irritation: Halogenated benzoic acids are known to cause skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Direct contact can cause serious eye irritation or damage.[4][5]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[6][7]

  • Acute Toxicity (Oral): The compound may be harmful if swallowed.[6]

The deuterated methoxy group (-OCD₃) does not introduce new hazard classifications. Therefore, all handling and disposal procedures must mitigate the risks of irritation and toxicity.

Hazard ClassificationCategoryBasis (Analog Compounds)Source
Skin Corrosion/IrritationCategory 24-(Bromomethyl)benzoic acid, 4-Bromobenzoic acid[3][4]
Serious Eye Damage/IrritationCategory 2 / 2A4-(Bromomethyl)benzoic acid, 4-Bromobenzoic acid[3][4]
Specific target organ toxicity (single exposure)Category 3 (Respiratory)4-(Bromomethyl)benzoic acid, 3-Bromobenzoic acid[3][7]
Acute toxicity, OralCategory 44-Bromobenzoic acid

Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Before handling or disposing of this compound in any form, the following PPE is mandatory. This is your first and most critical line of defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a full-face shield. The risk of serious eye irritation from dust or splashes is significant.[4]

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended if handling larger quantities or for extended periods. Discard gloves immediately if they become contaminated.

  • Body Protection: A chemical-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Benzoic acid, 4-bromo-3-(methoxy-d3)- hinges on meticulous segregation and containment. This workflow ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]

Workflow: Waste Characterization and Segregation

G cluster_form Determine Physical Form cluster_containers Select Appropriate Waste Stream start Waste Generated: Benzoic acid, 4-bromo-3-(methoxy-d3)- is_solid Is the waste solid? (Pure compound, contaminated weigh paper, gloves, etc.) start->is_solid is_liquid Is the waste a solution? (Dissolved in a solvent) start->is_liquid solid_waste Waste Stream: Halogenated Organic SOLID Waste is_solid->solid_waste Yes liquid_waste Waste Stream: Halogenated Organic LIQUID Waste is_liquid->liquid_waste Yes final_step Store container in designated Satellite Accumulation Area (SAA). Request pickup from Environmental Health & Safety (EHS). solid_waste->final_step liquid_waste->final_step

Sources

Comprehensive Safety and Handling Guide for Benzoic Acid, 4-bromo-3-(methoxy-d3)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for handling Benzoic acid, 4-bromo-3-(methoxy-d3)-. The following procedures are based on the known hazards of structurally similar compounds, a standard practice for ensuring safety when handling novel chemical entities. This document is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Risk Assessment

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Contact with eyes can cause significant irritation and potential damage.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.[1][3][4][6][7][8]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][4]

Due to the crystalline nature of this compound, dust formation is a primary concern. The fine dust of organic compounds can also create an explosion hazard if dispersed in the air in sufficient concentrations and exposed to an ignition source.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory to mitigate the identified risks. The selection of PPE is critical for preventing exposure through all potential routes: dermal, ocular, and inhalation.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Chemical Safety GogglesMust provide a complete seal around the eyes to protect from dust and splashes. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[4][11]
Face ShieldTo be worn over safety goggles, especially when there is a significant risk of splashing.[6]
Hands Nitrile or Neoprene GlovesFor incidental contact, nitrile gloves are suitable. For direct handling or risk of splashes, consider double-gloving or using heavier-duty neoprene gloves.[6][12] Gloves should be inspected before use and changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat is required to protect against skin contact.[12][13]
Respiratory N95 Respirator or Chemical Fume HoodA NIOSH-approved N95 respirator is recommended if dust or aerosols are likely to be generated outside of a fume hood.[6] All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[4][13]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

3.1. Preparation and Engineering Controls

  • Work Area Designation: Designate a specific area for handling Benzoic acid, 4-bromo-3-(methoxy-d3)-, preferably within a chemical fume hood.[4][6]

  • Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and unobstructed.[4][6]

  • Ventilation: Confirm that the chemical fume hood is functioning correctly before commencing work.[10][13]

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.

3.2. Chemical Handling

  • Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.

  • Container Handling: Keep the container tightly closed when not in use.[6][7][14][15]

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the chemical fume hood to control dust.[4] Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing.

3.3. Post-Handling Procedures

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator if used).

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][10][14] Do not eat, drink, or smoke in the laboratory area.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and safety checks in the handling workflow.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Work Area (Fume Hood) check_emergency Verify Eyewash/Shower Accessibility prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh_dispense Weigh & Dispense in Fume Hood don_ppe->weigh_dispense in_use Perform Experiment weigh_dispense->in_use store Keep Container Tightly Closed in_use->store decontaminate Decontaminate Work Area & Equipment in_use->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 4-bromo-3-(methoxy-d3)-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-bromo-3-(methoxy-d3)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.